molecular formula C121H197F3N32O31 B6295437 LL-37 LLG Trifluoroacetate CAS No. 740800-39-9

LL-37 LLG Trifluoroacetate

Cat. No.: B6295437
CAS No.: 740800-39-9
M. Wt: 2653.0 g/mol
InChI Key: INHAVGSZAMVFRM-JYADBDMOSA-N
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Description

Overview of Human Cathelicidin (B612621) Antimicrobial Peptides (hCAP18/LL-37) in Innate Immunity

The human innate immune system employs a range of molecules for immediate, non-specific defense against pathogens. Among the most vital of these are antimicrobial peptides (AMPs), with cathelicidins being a major class. nih.gov In humans, there is only one known cathelicidin, encoded by the CAMP gene. nih.govopenbiochemistryjournal.com This gene produces an 18-kilodalton precursor protein known as human Cationic Antimicrobial Protein 18 (hCAP18). nih.govopenbiochemistryjournal.com

hCAP18 is a prepropeptide, meaning it is stored within cells in an inactive form and requires processing to become functional. nih.govucsd.edu The protein consists of two main parts: a conserved N-terminal "cathelin-like" domain and a variable C-terminal domain. nih.govmdpi.com Upon encountering inflammatory or infectious signals, enzymes such as proteinase 3 in neutrophils cleave hCAP18. nih.govresearchgate.netfrontiersin.org This cleavage releases the C-terminal, 37-amino acid peptide, famously known as LL-37. nih.govnih.gov This active peptide is a cornerstone of innate immunity, expressed by a multitude of cells including neutrophils, monocytes, mast cells, keratinocytes, and various epithelial cells. nih.govopenbiochemistryjournal.comnih.gov

LL-37's primary function is its broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria, viruses, and fungi. nih.govnih.gov It achieves this primarily by disrupting microbial membranes. nih.govnih.gov Beyond direct killing, LL-37 is a multifunctional, or "pleiotropic," molecule, modulating a wide array of host responses. nih.govfrontiersin.org It acts as a chemoattractant, recruiting neutrophils, monocytes, and T cells to sites of infection, thus bridging the innate and adaptive immune systems. aai.orgmdpi.comnih.gov Furthermore, it is involved in angiogenesis, wound repair, and the modulation of inflammatory responses. nih.govfrontiersin.org

Academic Significance of the LLG Variant of LL-37 in Peptide Science

The designation "LL-37" is derived from the first two amino acid residues at its N-terminus—two leucines (L)—and its total length of 37 residues. mdpi.com The full amino acid sequence begins with Leucine-Leucine-Glycine (LLG), making the term "LLG variant" synonymous with the native, full-length LL-37 peptide. The academic focus on this specific sequence is immense, as it represents the primary active form of the human cathelicidin found in vivo.

Research into the full-length LL-37 is crucial for understanding its structure-function relationship. The peptide forms an amphipathic α-helix, a structural motif critical for its ability to insert into and disrupt microbial membranes. nih.govresearchgate.net Studies using truncated or modified versions of LL-37 have helped to identify specific domains responsible for its various activities, such as its antimicrobial versus its immunomodulatory functions. unmc.eduimrpress.com For instance, research on fragments has pinpointed the core regions essential for antimicrobial and anticancer effects. mdpi.comunmc.edu The study of the complete LL-37 sequence, starting with LLG, provides the foundational blueprint for these investigations, allowing scientists to dissect how different parts of the peptide contribute to its multifaceted biological profile. unmc.eduimrpress.com

Table 1: Key Properties of Human Cathelicidin LL-37
PropertyDescriptionReference
Full NameHuman Cationic Antimicrobial Protein 18 (hCAP18) C-terminal fragment nih.govnih.gov
Amino Acid SequenceLLGDFFRKSKEKIGKEFKRIVQRIKDFLRNLVPRTES aai.orgtandfonline.com
Number of Residues37 mdpi.comresearchgate.net
Molecular Weight~4493 Da tandfonline.com
Net Charge (at neutral pH)+6 nih.govruc.dk
Secondary StructureAmphipathic α-helix (residues ~2-31 in membrane-mimicking environments) researchgate.netmdpi.com

Role of Counterions in Peptide Research: Implications of Trifluoroacetate (B77799) in LL-37 Studies

In academic and commercial settings, peptides like LL-37 are most commonly produced via chemical synthesis, specifically Solid-Phase Peptide Synthesis (SPPS). genscript.comnih.gov A critical step in this process involves using a strong acid to cleave the newly synthesized peptide from its solid resin support. genscript.comnih.gov Trifluoroacetic acid (TFA) is frequently used for this purpose and also as an ion-pairing agent during the subsequent purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). nih.govgenscript.com

As a result, the final, purified peptide product is not isolated in its free form but as a salt. The positively charged amino acid residues in the peptide (such as lysine (B10760008) and arginine) are balanced by negatively charged counterions, which in this case are trifluoroacetate (TFA) anions (CF₃COO⁻). genscript.comlifetein.com Therefore, a vial of synthetic LL-37 is technically LL-37 trifluoroacetate.

The presence of the TFA counterion is a significant consideration in research. genscript.com While often considered inert, TFA can influence experimental outcomes. Studies have shown that TFA itself can exhibit biological activity, including cytotoxicity at certain concentrations and the ability to alter cell proliferation. lifetein.comgenscript.com.cn It can also affect the peptide's physicochemical properties, such as its secondary structure and solubility. nih.govlifetein.com For instance, the presence of different counterions can impact the degree of helicity in LL-37. nih.gov Consequently, for sensitive biological assays, researchers may perform a counterion exchange, replacing TFA with a more biologically compatible ion like acetate (B1210297) or hydrochloride to ensure that the observed effects are solely attributable to the peptide itself. genscript.comgenscript.com

Current Research Landscape and Unanswered Questions Pertaining to LL-37 LLG Trifluoroacetate

The therapeutic potential of LL-37 is a major driver of current research. frontiersin.orgtandfonline.com Its role is being investigated in a wide range of conditions beyond simple infections, including wound healing, cancer, and autoimmune diseases like psoriasis and lupus. frontiersin.orgbiotechpeptides.comnih.gov However, the peptide has a dual nature; it can be protective in some contexts but can also promote inflammation and tumor growth in others, creating a complex picture for therapeutic development. frontiersin.orgnih.gov

Despite decades of study, several key questions about LL-37 remain unanswered:

Mechanism of Immunomodulation: While it's known that LL-37 can signal through various cell surface receptors, the precise downstream pathways and how it orchestrates such diverse and sometimes contradictory immune responses are not fully understood. nih.govfrontiersin.org

Regulation in Disease: How the expression and activity of LL-37 are regulated in different tissues during specific diseases is an area of active investigation. Understanding this could unlock ways to selectively enhance its beneficial effects while minimizing harmful ones. biotechpeptides.comnih.gov

Bacterial Resistance: Although initially thought to be immune to resistance, bacteria can develop mechanisms to evade LL-37, and cross-resistance with other antibiotics is a concern. nih.gov

Impact of Counterions in vivo: The full biological impact of the trifluoroacetate counterion in preclinical and potentially clinical studies is still being evaluated. Recent research suggests TFA is not merely an innocuous counterion but can have its own biological effects, which may have confounded the results of past peptide studies. biorxiv.orgrsc.org

Clinical Translation: Moving LL-37 from the lab to the clinic has been challenging due to issues with stability, potential toxicity, and high production costs. nih.govnih.gov Designing smaller, more stable fragments or modified versions of LL-37 that retain its therapeutic activity while reducing its drawbacks is a major goal. imrpress.comnih.gov

Table 2: Current Research Hotspots and Unanswered Questions for LL-37
Research AreaKey Focus/FindingUnanswered Questions/ChallengesReference
Antimicrobial ActivityBroad-spectrum action against bacteria, fungi, and viruses by disrupting membranes.Mechanisms of bacterial resistance and cross-resistance with conventional antibiotics. nih.govnih.gov
ImmunomodulationChemoattraction of immune cells, regulation of cytokines, bridging innate and adaptive immunity.How does it exert both pro- and anti-inflammatory effects? What are all the receptors and signaling pathways involved? mdpi.comnih.gov
CancerExhibits both tumor-promoting and tumor-suppressing activities depending on the cancer type.What determines its dual role? How can its anti-cancer properties be selectively harnessed? frontiersin.orgimrpress.com
Autoimmune DiseaseImplicated in the pathogenesis of psoriasis and lupus by complexing with self-DNA and RNA.Is LL-37 a valid therapeutic target or a biomarker in these diseases? biotechpeptides.com
Therapeutic DevelopmentDevelopment of smaller, more stable, and less toxic fragments of LL-37.Achieving clinical efficacy, overcoming high manufacturing costs, and ensuring stability and targeted delivery. nih.govnih.gov

Properties

IUPAC Name

(4S)-5-[[(2S)-6-amino-1-[[(2S,3S)-1-[[2-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-5-carbamimidamido-1-[[(2S,3S)-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C119H196N32O29.C2HF3O2/c1-11-70(9)97(115(177)133-65-91(153)134-76(40-22-27-51-120)101(163)142-84(48-50-94(157)158)107(169)145-86(60-72-34-16-13-17-35-72)110(172)139-77(41-23-28-52-121)102(164)138-82(46-33-57-131-119(128)129)109(171)151-98(71(10)12-2)116(178)149-96(69(7)8)117(179)180)150-108(170)80(44-26-31-55-124)137-106(168)83(47-49-93(155)156)143-103(165)78(42-24-29-53-122)141-114(176)90(66-152)148-105(167)79(43-25-30-54-123)136-104(166)81(45-32-56-130-118(126)127)140-111(173)87(61-73-36-18-14-19-37-73)146-112(174)88(62-74-38-20-15-21-39-74)147-113(175)89(63-95(159)160)135-92(154)64-132-100(162)85(59-68(5)6)144-99(161)75(125)58-67(3)4;3-2(4,5)1(6)7/h13-21,34-39,67-71,75-90,96-98,152H,11-12,22-33,40-66,120-125H2,1-10H3,(H,132,162)(H,133,177)(H,134,153)(H,135,154)(H,136,166)(H,137,168)(H,138,164)(H,139,172)(H,140,173)(H,141,176)(H,142,163)(H,143,165)(H,144,161)(H,145,169)(H,146,174)(H,147,175)(H,148,167)(H,149,178)(H,150,170)(H,151,171)(H,155,156)(H,157,158)(H,159,160)(H,179,180)(H4,126,127,130)(H4,128,129,131);(H,6,7)/t70-,71-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,96-,97-,98-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INHAVGSZAMVFRM-JYADBDMOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)CC)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC(C)C)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C121H197F3N32O31
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2653.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Methodologies for Synthesis and Purification of Research Grade Ll 37 Llg Trifluoroacetate

Solid-Phase Peptide Synthesis Strategies for LL-37 LLG

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone for the artificial production of peptides like LL-37. peptide.com The most prevalent and effective strategy for synthesizing LL-37 is the Fmoc (9-fluorenylmethyloxycarbonyl) chemistry approach. nih.govchempep.com This method involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. peptide.com

The synthesis process begins with the selection of an appropriate solid support, such as Rink amide resin, which will yield a C-terminal amide upon cleavage, a common feature of many bioactive peptides. uci.edu The first amino acid, protected at its α-amino group with the Fmoc moiety, is coupled to the resin. The synthesis cycle then consists of two main steps:

Deprotection: The Fmoc group is removed from the N-terminal amino acid of the growing peptide chain. This is typically achieved using a solution of a secondary amine, such as piperidine in a solvent like dimethylformamide (DMF). chempep.com

Coupling: The next Fmoc-protected amino acid in the sequence is activated and coupled to the newly deprotected N-terminus of the peptide chain. Common coupling reagents include HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), often used in conjunction with a base like N,N-diisopropylethylamine (DIPEA). nih.govresearchgate.net

This cycle of deprotection and coupling is repeated for each amino acid in the LL-37 sequence. peptide.com To enhance coupling efficiency and minimize side reactions, particularly for a long peptide like LL-37, microwave-assisted SPPS can be employed. researchgate.netresearchgate.net Microwave energy can accelerate both the deprotection and coupling steps, leading to a more efficient synthesis.

Throughout the synthesis, the side chains of reactive amino acids are protected with acid-labile protecting groups to prevent unwanted side reactions. For instance, tert-butyl (tBu) groups are used for serine, threonine, aspartic acid, and glutamic acid, while tert-butyloxycarbonyl (Boc) is used for lysine (B10760008), and pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) for arginine. peptide.comresearchgate.net

Table 1: Key Reagents in Fmoc-Based Solid-Phase Peptide Synthesis of LL-37

Reagent/ComponentFunction
Resin Insoluble support for the growing peptide chain (e.g., Rink amide resin). uci.edu
Fmoc-Amino Acids Building blocks of the peptide with temporary N-terminal protection. chempep.com
Piperidine in DMF Reagent for the removal of the Fmoc protecting group (deprotection). chempep.com
Coupling Reagents Promote the formation of peptide bonds (e.g., HBTU, HATU). nih.govresearchgate.net
Base (e.g., DIPEA) Activates the coupling reaction. nih.gov
Side-Chain Protecting Groups Prevent side reactions during synthesis (e.g., tBu, Boc, Pbf). peptide.comresearchgate.net

Post-Synthetic Processing and Cleavage Methodologies

Upon completion of the peptide chain assembly, the crude peptide must be cleaved from the solid-phase resin and the side-chain protecting groups must be simultaneously removed. This is accomplished using a strong acid, most commonly trifluoroacetic acid (TFA). iris-biotech.dewpmucdn.com The cleavage process generates highly reactive cationic species from the protecting groups and the resin linker. iris-biotech.de To prevent these reactive species from modifying sensitive amino acid residues such as tryptophan, methionine, and cysteine, a "cleavage cocktail" containing various scavengers is used. iris-biotech.depeptide.com

The composition of the cleavage cocktail is critical and is tailored to the amino acid sequence of the peptide. wpmucdn.com For a peptide like LL-37, which contains sensitive residues, a common cleavage cocktail is Reagent K. peptide.com

Table 2: Composition of a Typical Cleavage Cocktail (Reagent K)

ComponentPercentage (v/v)Function
Trifluoroacetic Acid (TFA) 82.5%Cleaves the peptide from the resin and removes side-chain protecting groups. iris-biotech.de
Phenol 5%Scavenger for cationic species. wpmucdn.com
Water 5%Scavenger, particularly for tert-butyl cations. wpmucdn.com
Thioanisole 5%Protects tryptophan residues. peptide.com
1,2-Ethanedithiol (EDT) 2.5%Scavenger that also helps to prevent re-attachment of the peptide to the resin. peptide.com

The peptide-resin is treated with the cleavage cocktail for a period of a few hours at room temperature. peptide.com Following the cleavage reaction, the resin is filtered off, and the crude peptide is precipitated from the TFA solution by the addition of a cold organic solvent, typically methyl tert-butyl ether. peptide.com The precipitated peptide is then collected by centrifugation, washed with the cold solvent to remove residual scavengers and cleaved protecting groups, and finally dried under vacuum. This process yields the crude peptide as a trifluoroacetate (B77799) salt. mdpi.com

High-Performance Liquid Chromatography (HPLC) Purification and Counterion Management

The crude peptide product obtained after cleavage contains the desired full-length peptide along with various impurities. These impurities can include truncated sequences, deletion sequences, and peptides with incompletely removed protecting groups. bachem.com Therefore, a robust purification step is essential to isolate the target peptide to a high degree of purity. The standard and most effective method for peptide purification is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). bachem.comnih.gov

In RP-HPLC, the separation is based on the hydrophobicity of the components in the mixture. hplc.eu The crude peptide is dissolved in an aqueous solvent and loaded onto an HPLC column packed with a nonpolar stationary phase, typically silica modified with C18 alkyl chains. bachem.com The separation is achieved by eluting the column with a gradient of increasing organic solvent concentration, usually acetonitrile, in an aqueous mobile phase. bachem.comhplc.eu Both the aqueous and organic phases typically contain a small percentage (around 0.1%) of trifluoroacetic acid (TFA). bachem.comnih.gov The TFA acts as an ion-pairing agent, which improves peak shape and resolution by masking the charges on the peptide and the residual silanol groups on the stationary phase. nih.gov

The elution of the different components is monitored by UV absorbance, typically at wavelengths between 210 and 220 nm, which corresponds to the absorbance of the peptide bond. bachem.com Fractions are collected as they elute from the column, and those containing the pure target peptide, as determined by analytical HPLC, are pooled. bachem.com

Following purification, the peptide is in a solution containing TFA. To obtain the final solid product, the pooled fractions are lyophilized (freeze-dried). This process removes the water and acetonitrile, leaving the peptide as a trifluoroacetate salt.

Counterion Management:

The trifluoroacetate counterion, while beneficial for chromatography, may be undesirable in some biological assays. Therefore, a counterion exchange step may be necessary. This can be achieved using various methods, including ion-exchange chromatography or by performing multiple lyophilization cycles from a solution containing the desired counterion, such as hydrochloric acid or acetic acid. mdpi.combio-works.com Another approach involves using RP-HPLC with a mobile phase containing the desired counterion, effectively combining purification and counterion exchange into a single process. google.comgoogle.com

Table 3: Typical Parameters for RP-HPLC Purification of LL-37

ParameterDescription
Stationary Phase C18-modified silica. bachem.com
Mobile Phase A 0.1% TFA in water. nih.govhplc.eu
Mobile Phase B 0.1% TFA in acetonitrile. nih.govhplc.eu
Elution Gradient of increasing Mobile Phase B concentration. bachem.comnih.gov
Detection UV absorbance at 210-220 nm. bachem.com

Analytical Quality Control and Purity Assessment for Research Applications

To ensure the suitability of synthetic LL-37 LLG Trifluoroacetate for research purposes, a comprehensive suite of analytical techniques is employed to verify its identity and assess its purity. polypeptide.com For most research applications, a purity level of >95% is recommended. genscript.comgenscript.com

The primary methods for quality control include:

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the principal method for determining the purity of the final peptide product. limitlesslifenootropics.comresolvemass.ca An analytical RP-HPLC run is performed on the purified peptide, and the purity is calculated based on the relative area of the main peptide peak in the chromatogram compared to the total area of all peaks. limitlesslifenootropics.com

Mass Spectrometry (MS): Mass spectrometry is used to confirm the identity of the synthesized peptide by verifying its molecular weight. nih.govinnovagen.com Techniques such as Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) are commonly used. ub.edu The experimentally determined mass should match the theoretical calculated mass of the LL-37 peptide. innovagen.com Tandem mass spectrometry (MS/MS) can be further used to sequence fragments of the peptide, providing definitive confirmation of the amino acid sequence. metwarebio.com

Amino Acid Analysis (AAA): This technique provides quantitative information about the amino acid composition of the peptide. alphalyse.comtamu.edu The peptide is hydrolyzed into its constituent amino acids, which are then separated and quantified. tamu.edunih.gov The resulting amino acid ratios are compared to the theoretical composition based on the LL-37 sequence. AAA is also considered a gold standard for accurately determining the net peptide content of the sample. alphalyse.combiosynth.com

Table 4: Analytical Methods for Quality Control of Research-Grade LL-37

Analytical MethodPurposeInformation Obtained
Analytical RP-HPLC Purity Assessment. limitlesslifenootropics.comresolvemass.caPercentage purity of the peptide. limitlesslifenootropics.com
Mass Spectrometry (MS) Identity Confirmation. nih.govinnovagen.comMolecular weight and amino acid sequence verification. metwarebio.commtoz-biolabs.com
Amino Acid Analysis (AAA) Composition and Content Verification. alphalyse.comtamu.eduAmino acid ratios and net peptide content. tamu.edubiosynth.com

The combination of these analytical methods provides a comprehensive characterization of the synthetic this compound, ensuring that the material is of sufficient purity and has the correct chemical identity for use in research applications. polypeptide.comlimitlesslifenootropics.com

Molecular and Biophysical Characterization of Ll 37 Llg Trifluoroacetate

Conformational Analysis and Secondary Structure Elucidation

The biological activity of LL-37 is intrinsically linked to its three-dimensional structure, which is highly adaptable to its environment. mdpi.com In aqueous solutions, the peptide is largely unstructured, but it undergoes a significant conformational change to an α-helical structure in the presence of membranes or membrane-mimicking environments. mdpi.comnih.gov This structural transition is a key event for its antimicrobial and immunomodulatory functions. nih.gov

Circular Dichroism (CD) spectroscopy is a primary tool for investigating the secondary structure of LL-37. nih.gov Studies consistently show that LL-37 exists in a random coil conformation in aqueous solutions at physiological pH. nih.govnih.govresearchgate.net However, upon exposure to membrane-mimicking environments such as trifluoroethanol (TFE), detergent micelles (like sodium dodecyl sulfate, SDS), or lipid vesicles, the peptide rapidly adopts a predominantly α-helical conformation. nih.govresearchgate.netnih.gov This transition is characterized by the appearance of distinct minima in the CD spectrum at approximately 208 and 222 nm, which are hallmarks of α-helical structures. nih.govnih.gov The helical content has been directly correlated with the peptide's lytic and cytotoxic activity. nih.govmdpi.com The pH of the environment also influences its conformation; at physiological pH 7.4, LL-37 exhibits a helical structure, which transitions towards a random coil as the pH becomes more acidic. nih.gov

Summary of LL-37 Secondary Structure Determined by CD Spectroscopy
EnvironmentPredominant Secondary StructureReference
Aqueous Solution (e.g., water, buffer)Random Coil nih.govnih.govnih.gov
Membrane-Mimicking Solvents (e.g., TFE)α-Helix nih.govresearchgate.net
Anionic Vesicles/Liposomesα-Helix nih.gov
Detergent Micelles (e.g., SDS, DPC)α-Helix nih.govfrontiersin.org
Acidic pH (below 7.4)Random Coil nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy has provided high-resolution three-dimensional structures of LL-37 in membrane-mimicking environments, offering deeper insights into its active conformation. mdpi.comnih.gov In the presence of dodecylphosphocholine (B1670865) (DPC) or SDS micelles, LL-37 adopts a distinct helix-break-helix structure. mdpi.comnih.govrcsb.org

Key structural features revealed by NMR include:

An amphipathic α-helical structure spanning approximately residues 2 to 31. rcsb.org

A central kink or bend around residues Gly-14 and Glu-16. rcsb.orgnih.gov

Unstructured and solvent-exposed N- and C-termini. mdpi.comnih.gov

The N-terminal helical domain is noted to be more dynamic, while the C-terminal helix is more structured and protected from the solvent. mdpi.com

These structural studies have also been instrumental in identifying the minimal active regions of the peptide. For instance, a 13-residue core fragment corresponding to residues 17-29 (KR-12) was identified as a key antimicrobial and anticancer region, which also adopts an amphipathic helical structure. rcsb.orgresearchgate.net The structure of LL-37 bound to micelles shows that hydrophobic residues are buried within the micelle core, while cationic residues remain at the surface, facilitating interaction with negatively charged membranes. mdpi.comrcsb.org

High-Resolution Structural Features of LL-37 from NMR Studies
Structural FeatureResidue RangeDescriptionReference
Overall Structure in Micelles2-31Curved amphipathic helix-bend-helix motif rcsb.org
Helical Bend14-16A flexible hinge region located between Gly-14 and Glu-16 rcsb.orgnih.gov
Disordered Terminus32-37The C-terminal tail is unstructured and flexible rcsb.org
Minimal Active Fragment (KR-12)18-29A short, amphipathic helix with potent antimicrobial activity rcsb.org

Fourier Transform Infrared (FTIR) spectroscopy complements CD and NMR data by confirming the secondary structure and providing information about the peptide's orientation relative to a lipid bilayer. nih.gov Polarized Attenuated Total Reflectance (ATR-FTIR) studies have shown that in the presence of phospholipid bilayers, LL-37 adopts an α-helical conformation. nih.gov The orientation of this helix is predominantly parallel to the surface of the lipid bilayer. nih.gov This surface-aligned state is a key feature of the "carpet-like" mechanism proposed for membrane disruption. mdpi.com

Solution State Behavior and Oligomerization Dynamics

The behavior of LL-37 in solution is highly dependent on its concentration and the ionic environment. nih.govresearchgate.net While it exists as an unstructured monomer at low concentrations in pure water, it has a propensity to self-associate and form oligomers under various conditions. mdpi.comresearchgate.net This oligomerization is considered important for its stability against proteolytic degradation and may influence its mechanism of action. nih.govresearchgate.net

Several findings detail this behavior:

At higher peptide concentrations, or in the presence of salts, LL-37 undergoes a structural transition to an α-helical state and forms aggregates. mdpi.comresearchgate.net

Chemical cross-linking experiments have demonstrated that LL-37 can exist as monomers, dimers, trimers, and even tetramers in aqueous solution, depending on the peptide concentration. researchgate.net

The oligomerization of LL-37 is believed to be a crucial factor for its cytotoxic activity. nih.gov Truncation studies have indicated that the C-terminal region is essential for tetramerization, while the N-terminal residues are also involved in peptide oligomerization. researchgate.net

Recent studies using techniques like α-hemolysin nanopores and mass spectrometry have begun to probe the dynamics of LL-37 fragment oligomerization at the single-molecule level, aiming to link specific oligomeric states to antimicrobial activity. nih.gov

The structural database of LL-37 now includes monomers, dimers, tetramers, and fiber-like structures, highlighting its remarkable conformational and oligomeric adaptability. nih.gov

Peptide-Membrane Interactions and Permeabilization Mechanisms

A defining characteristic of LL-37 is its potent ability to interact with and permeabilize cell membranes, which is the primary mechanism for its direct antimicrobial activity. nih.govnih.gov As a cationic peptide with a net charge of +6 at neutral pH, LL-37 preferentially interacts with the negatively charged components of microbial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria, primarily through electrostatic forces. nih.govmdpi.com

Following initial binding, the peptide disrupts the membrane integrity. nih.gov Several mechanisms have been proposed:

Carpet-like Mechanism : In this model, the peptides accumulate on the membrane surface, forming a "carpet". mdpi.com Once a critical concentration is reached, the peptides disrupt the bilayer integrity, possibly by causing membrane thinning or forming transient holes, leading to cell lysis. mdpi.com The parallel orientation of the LL-37 helix on the membrane surface, as shown by FTIR and solid-state NMR, supports this model. nih.gov

Transmembrane Pore Formation : Contrary to the carpet model, other studies have provided evidence that LL-37 can form stable, transmembrane pores. nih.gov Using techniques like oriented circular dichroism and neutron scattering, researchers have detected pores with water channel radii of 23–33 Å. nih.gov This mechanism involves the insertion of the peptide into the lipid bilayer, with the helical axis oriented approximately normal to the membrane plane. nih.gov

The specific mechanism employed by LL-37 may depend on factors like lipid composition of the target membrane and peptide concentration. mdpi.comnih.gov

The membrane-disrupting activity of LL-37 is frequently quantified using assays with model membrane systems like liposomes or vesicles. These assays typically involve encapsulating a fluorescent dye within the vesicles and monitoring its release upon addition of the peptide.

Research findings from these assays demonstrate that:

LL-37 effectively induces the leakage of fluorescent dyes from vesicles, confirming its ability to permeabilize lipid bilayers. nih.gov

This permeabilization effect is observed in vesicles mimicking the lipid composition of both bacterial and mitochondrial membranes. nih.gov The interaction appears to be directly with the membrane lipids, as the effect is observed in protein-free vesicles. nih.gov

At higher concentrations, LL-37 can cause the complete rupture and restructuring of vesicles, rather than just forming discrete pores. nih.gov

The peptide shows selectivity, readily inserting into and disrupting anionic phosphatidylglycerol (PG) monolayers (mimicking bacterial membranes), while having little effect on zwitterionic phosphatidylcholine (PC) or phosphatidylethanolamine (B1630911) (PE) monolayers (mimicking erythrocyte membranes). nih.gov This selectivity underpins its targeted antimicrobial action with lower toxicity to host cells. nih.gov

Planar Lipid Bilayer Electrophysiology and Pore Formation Studies

The mechanism by which the human cathelicidin (B612621) peptide LL-37 permeabilizes target cell membranes has been a subject of extensive investigation. Initial studies using techniques like polarized Fourier-transform infrared spectroscopy (FTIR) and solid-state NMR observed that LL-37 binds to lipid bilayers in an α-helical form, with the helix axis lying parallel to the plane of the membrane. nih.gov This orientation led to the widespread belief that LL-37 disrupts membranes via a non-pore "carpet" mechanism. nih.govmdpi.com In this model, the peptides accumulate on the membrane surface, and once a critical concentration is reached, they disrupt the bilayer integrity in a detergent-like manner, leading to membrane dissolution without forming discrete, stable pores. researchgate.net

However, subsequent research has provided compelling evidence for the formation of transmembrane pores. nih.govrice.edu Using methods like neutron in-plane scattering and X-ray diffraction on stacked lipid bilayers, researchers discovered that LL-37 can indeed insert into the membrane and form pores. nih.gov The formation of these pores was found to coincide with a reorientation of the peptide's helical axis to a position approximately normal to the plane of the membrane. nih.govrice.edu

These pores are characterized as the "toroidal" type, where the peptides and the lipid headgroups bend together to line the channel, creating a continuous surface from the outer to the inner leaflet of the bilayer. nih.gov This is in contrast to the "barrel-stave" model where peptides alone form the pore lining. The water channels of LL-37-induced pores have been measured to have radii ranging from 23 to 33 Å, with the size depending on the peptide-to-lipid ratio. nih.gov Studies on giant unilamellar vesicles (GUVs) support a two-state model, where LL-37 binds to the membrane surface at low concentrations and then forms transmembrane pores at higher concentrations. nih.gov

The discrepancy between early and later findings has been attributed to the experimental conditions, particularly the hydration and spacing of bilayers in multilayered membrane preparations. nih.govrice.edu Pores and the perpendicular orientation of LL-37 were observed only when the spacing between lipid bilayers was sufficiently large (exceeding ~70 Å), a condition described as a swollen state with excess water. rice.edu In less hydrated, more tightly packed multilayer systems, the peptide remains in the surface-aligned state, which explains why pores were not initially detected. nih.gov Electrophysiology techniques using planar lipid bilayers, which separate two aqueous compartments, are instrumental in directly measuring the ion channel activity associated with such pore formation. mdpi.comresearchgate.netmdpi.com

Summary of LL-37 Pore Formation Findings
ParameterObservationMethodologyReference
Initial Proposed MechanismCarpet-like disruption; no discrete pores.Polarized FTIR, Solid-State NMR nih.gov
Peptide Orientation (Carpet Model)α-helical axis lies parallel to the membrane surface.Polarized FTIR, Solid-State NMR nih.gov
Confirmed MechanismFormation of transmembrane toroidal pores.Neutron in-plane scattering, X-ray diffraction, GUV experiments nih.gov
Peptide Orientation (Pore Model)α-helical axis orients approximately normal to the membrane plane.X-ray diffraction nih.govrice.edu
Pore Water Channel Radius23 to 33 Å, dependent on peptide-to-lipid ratio.X-ray diffraction nih.gov
Condition for Pore FormationHigh peptide-to-lipid ratios; sufficient inter-bilayer spacing (>70 Å) in multilayer systems.GUV experiments, X-ray diffraction nih.govrice.edu

Molecular Dynamics Simulations of Membrane Integration

Molecular dynamics (MD) simulations provide atomic-level insights into the dynamic process of LL-37's interaction with and integration into lipid bilayers, complementing experimental findings. nih.govresearchgate.netnih.gov These computational studies have been crucial in demonstrating the peptide's selective interaction with different types of model membranes, which mimic those of bacteria and mammals. nih.govresearchgate.net

Simulations typically model LL-37 in the presence of lipid bilayers such as 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC), which is zwitterionic and represents mammalian membranes, and 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoglycerol (POPG), which is anionic and mimics bacterial membranes. nih.govresearchgate.net Due to its net positive charge (+6), the cationic LL-37 peptide exhibits a strong electrostatic attraction to the negatively charged POPG bilayer. nih.govnih.gov

MD simulations consistently show that LL-37 is rapidly absorbed onto the surface of POPG bilayers. researchgate.netnih.gov During this interaction, the peptide largely maintains its α-helical conformation, particularly in its core region, and orients itself parallel to the bilayer surface. nih.govresearchgate.net This initial binding leads to significant deformation of the POPG bilayer, which is considered the first step in membrane disruption. researchgate.netnih.gov

In stark contrast, the interaction with the neutral POPC bilayer is much slower and less pronounced. nih.govresearchgate.net In these simulations, LL-37 loses a significant portion of its helical structure upon interacting with the POPC surface and only partially inserts into the bilayer. nih.govnih.gov The membrane itself shows little to no significant deformation. researchgate.netresearchgate.net This differential interaction, driven primarily by electrostatics, provides a molecular basis for the selective toxicity of LL-37 towards bacterial cells over host cells. nih.govnih.govstudy.com The simulations effectively model the initial stages of membrane disruption that precede the pore formation observed in electrophysiology studies. nih.govresearchgate.net

Key Findings from Molecular Dynamics Simulations of LL-37
ParameterInteraction with Anionic POPG Bilayer (Bacterial Mimic)Interaction with Zwitterionic POPC Bilayer (Mammalian Mimic)Reference
Initial Interaction Rapid absorption onto the bilayer surface.Slower approach and weaker interaction with the surface. nih.govresearchgate.netnih.gov
Driving Force Strong electrostatic attraction between cationic peptide and anionic lipids.Weaker, non-specific interactions. nih.govnih.gov
Peptide Conformation Largely maintains its α-helical structure, especially in the core region.Significant loss of helical conformation during interaction. nih.govnih.govresearchgate.net
Peptide Orientation Lies parallel to the bilayer surface during initial absorption.Less defined orientation. nih.govnih.gov
Membrane Effect Causes significant deformation and thinning of the bilayer.Only partial peptide entry with little to no deformation. researchgate.netnih.gov
Simulation Duration Simulations are often run for 600 ns or more to observe these interactions. nih.govresearchgate.net

Influence of the Trifluoroacetate (B77799) Counterion on Peptide Structure and Activity

Synthetic peptides produced via solid-phase peptide synthesis (SPPS) are typically cleaved from the resin and purified using strong acids, most commonly trifluoroacetic acid (TFA). nih.govresearchgate.net Consequently, the final lyophilized product is often a salt, with trifluoroacetate (TFA⁻) acting as the counterion to the positively charged residues of the peptide. nih.gov The presence and identity of this counterion are not trivial, as they can significantly influence the peptide's secondary structure, stability, and biological activity. nih.govnih.gov

Furthermore, the TFA⁻ counterion can present challenges in biophysical characterization. In Fourier-transform infrared (FTIR) spectroscopy, TFA⁻ produces a strong absorbance band around 1670 cm⁻¹, which overlaps with the amide I band (1600–1700 cm⁻¹) used to determine protein secondary structure. genscript.com This interference can complicate conformational analysis. Similarly, in circular dichroism (CD) spectroscopy, TFA can decrease the pH of unbuffered solutions, which in turn can affect peptide structure and confound studies on pH-dependent activity. genscript.com

In the case of LL-37, stability can also be affected by the counterion. One study noted that converting LL-37 trifluoroacetate to LL-37 hydrochloride resulted in a peptide with lower stability, which underwent slow hydrolysis in both aqueous solution and as a lyophilized powder. nih.gov This suggests that the trifluoroacetate salt form may offer greater stability for prolonged storage. nih.gov These findings underscore the importance of considering and reporting the counterion present in peptide preparations, as it is an integral part of the compound that can modulate its physicochemical and biological properties. nih.govresearchgate.net

Comparison of LL-37 Counterions
PropertyTrifluoroacetate (TFA⁻)Chloride (Cl⁻)Acetate (B1210297) (CH₃COO⁻)Reference
Origin Common remnant from SPPS cleavage and purification.Prepared by ion exchange or lyophilization from HCl.Prepared by ion exchange. nih.gov
Stability of LL-37 Considered more stable for storage.Lower stability; subject to slow hydrolysis.Data specific to LL-37 stability is less detailed compared to TFA/HCl. nih.gov
Biological Activity Exhibits specific antistaphylococcal and hemolytic activity profiles that differ from other salts.Activity profiles differ from trifluoroacetate and acetate salts.Can substantially contribute to hemolysis in some peptides. nih.govgenscript.com
Spectroscopic Interference Strong IR band (~1670 cm⁻¹) overlaps with amide I, complicating FTIR analysis. Can alter pH in CD studies.Generally considered non-interfering in IR and CD spectroscopy.Less spectroscopic interference than TFA. genscript.com

Advanced Mechanistic Investigations of Ll 37 Llg Trifluoroacetate Biological Activities

Antimicrobial Action Mechanisms

The antimicrobial prowess of LL-37 stems from its amphipathic α-helical structure and cationic nature, which facilitate its interaction with and disruption of microbial membranes. youtube.commdpi.com This peptide demonstrates broad-spectrum activity against bacteria, fungi, and certain viruses. nih.govyoutube.com

A primary mechanism of LL-37's antibacterial action is the physical disruption of bacterial cell membranes. nih.govrevistabionatura.com The peptide's net positive charge allows it to preferentially bind to the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. mdpi.comnih.gov This electrostatic attraction is a key factor in its selective targeting of microbial cells over host cells, whose membranes are typically zwitterionic or neutral. nih.gov

Following the initial binding, LL-37 inserts into the lipid bilayer, leading to membrane permeabilization and ultimately, cell lysis. youtube.comnih.gov Several models have been proposed to describe this process:

Carpet-like mechanism: In this model, LL-37 peptides accumulate on the surface of the bacterial membrane, forming a "carpet." mdpi.com Once a critical concentration is reached, the peptides disrupt the membrane's integrity in a detergent-like manner, leading to the formation of transient holes and the eventual disintegration of the membrane. mdpi.comresearchgate.net

Toroidal pore model: This model suggests that LL-37 peptides insert into the membrane and induce the lipid monolayers to bend inward, creating a continuous pore where the peptide molecules are associated with the lipid head groups. researchgate.net This pore allows for the leakage of intracellular contents, leading to cell death. youtube.com

Barrel-stave model: In this model, the peptides aggregate and insert into the membrane perpendicularly, forming a barrel-like structure that creates a transmembrane pore. researchgate.net

The specific mechanism employed by LL-37 can be influenced by factors such as the peptide concentration and the lipid composition of the target membrane. mdpi.com

Models of LL-37 Bacterial Membrane Disruption
ModelDescriptionKey Feature
Carpet-likePeptides accumulate on the membrane surface, disrupting it in a detergent-like manner at a critical concentration. mdpi.comresearchgate.netMembrane disintegration without discrete pore formation.
Toroidal PorePeptides insert into the membrane, inducing lipid bending to form a pore lined by both peptides and lipid head groups. researchgate.netLeakage of intracellular contents through a lipid-lined pore. youtube.com
Barrel-StavePeptides aggregate and insert perpendicularly into the membrane to form a barrel-like transmembrane pore. researchgate.netFormation of a peptide-lined channel.

In addition to its membrane-disrupting activities, LL-37 can translocate across the bacterial membrane to interact with intracellular targets. youtube.comnih.gov This intracellular action represents a secondary, non-membranolytic mechanism of antimicrobial activity. Once inside the cell, LL-37 can bind to nucleic acids (DNA and RNA), interfering with essential cellular processes such as replication, transcription, and translation. nih.govyoutube.com The cationic nature of LL-37 facilitates its binding to the negatively charged phosphate backbone of DNA and RNA. mdpi.com Furthermore, LL-37 has been shown to interact with bacterial proteins, potentially inhibiting enzymatic activity or other critical protein functions. youtube.com

LL-37 can also combat bacterial infections by interfering with their virulence mechanisms, particularly biofilm formation. nih.govasm.org Biofilms are structured communities of bacteria encased in a self-produced matrix, which offer protection against antibiotics and host immune responses. LL-37 has been shown to potently inhibit the formation of bacterial biofilms at concentrations well below those required to kill the bacteria. nih.govasm.org

Studies on Pseudomonas aeruginosa have revealed that LL-37 can prevent biofilm formation by:

Decreasing bacterial attachment: It interferes with the initial step of biofilm development. nih.govresearchgate.net

Stimulating twitching motility: This can prevent the stable attachment required for biofilm maturation. nih.govresearchgate.net

Influencing quorum sensing systems: LL-37 can downregulate genes essential for biofilm development that are controlled by the Las and Rhl quorum sensing systems. nih.govasm.orgamegroups.org

LL-37 also demonstrates an inhibitory effect on key virulence factors of P. aeruginosa, including exotoxin A, elastase, and pyocyanin. amegroups.orgnih.gov

The antimicrobial activity of LL-37 extends to fungal and viral pathogens. nih.govnih.gov

Antifungal Mechanisms: Against fungi such as Candida albicans and Aspergillus fumigatus, LL-37's primary mechanism involves interaction with the fungal cell membrane, leading to permeabilization. nih.govnih.gov Live-cell imaging has shown that LL-37 rapidly localizes to the C. albicans cell membrane, causing permeabilization and subsequent cell death within minutes. nih.gov In the case of A. fumigatus, LL-37 can directly bind to the fungal surface, disrupt the cell wall integrity, and inhibit mycelial growth. nih.gov

Antiviral Mechanisms: LL-37 exhibits antiviral activity against a range of enveloped viruses. youtube.commindbodyfunctionalmedicine.com Its mechanisms of viral inhibition include:

Direct interaction with the viral envelope: This can lead to the disruption of the envelope's integrity. mindbodyfunctionalmedicine.com

Inhibition of viral entry: LL-37 can bind to viral envelope proteins, thereby blocking the virus from attaching to and entering host cells. mindbodyfunctionalmedicine.com

Interference with viral replication: The peptide can also affect intracellular viral replication processes. mindbodyfunctionalmedicine.com

Immunomodulatory Mechanisms in Host Defense

Beyond its direct antimicrobial actions, LL-37 is a potent immunomodulatory molecule that plays a critical role in orchestrating the host's immune response to infection and injury. researchgate.netubc.ca It can influence the behavior of various immune cells, including neutrophils, monocytes, mast cells, and T cells. mdpi.comresearchgate.net

LL-37 exerts its immunomodulatory effects by engaging with specific cell surface and intracellular receptors on host cells. mdpi.commdpi.com

Formyl Peptide Receptor-Like 1 (FPRL1/FPR2): LL-37 is a known chemoattractant for several immune cells, including neutrophils, monocytes, and T cells. mdpi.comresearchgate.net This chemotactic activity is largely mediated through its interaction with the G-protein coupled receptor (GPCR) known as Formyl Peptide Receptor-Like 1 (FPRL1, also known as FPR2). mdpi.commdpi.com Binding of LL-37 to FPRL1 on these cells triggers downstream signaling cascades that lead to cell migration towards sites of infection or inflammation. mdpi.com

Toll-Like Receptors (TLRs): LL-37 can modulate the activity of Toll-Like Receptors (TLRs), which are key pattern recognition receptors in the innate immune system. lu.senih.gov LL-37's interaction with TLRs is complex and can lead to either pro-inflammatory or anti-inflammatory responses depending on the context.

A significant aspect of this interaction is LL-37's ability to bind to self-DNA and self-RNA released from damaged host cells. nih.govmdpi.com These LL-37-nucleic acid complexes can then be internalized by plasmacytoid dendritic cells (pDCs) and activate intracellular TLR9 (for DNA) and TLR7 (for RNA). nih.gov This activation leads to the production of type I interferons, a critical component of the antiviral response, but also implicated in the pathogenesis of autoimmune diseases like psoriasis. nih.govmdpi.com In keratinocytes, LL-37 has been shown to activate TLR8, leading to the induction of pro-inflammatory cytokines. researchgate.net Furthermore, LL-37 can influence the expression levels of various TLRs in mast cells, suggesting a role in fine-tuning the cellular response to microbial components. nih.gov

LL-37 Interaction with Key Immune Receptors
ReceptorReceptor TypePrimary Cellular OutcomeAffected Immune Cells
FPRL1/FPR2G-protein coupled receptor (GPCR)Chemotaxis (cell migration). mdpi.commdpi.comNeutrophils, monocytes, T cells. mdpi.comresearchgate.net
TLR9Intracellular Toll-Like ReceptorRecognition of LL-37/self-DNA complexes, induction of Type I interferons. nih.govPlasmacytoid dendritic cells (pDCs). nih.gov
TLR7Intracellular Toll-Like ReceptorRecognition of LL-37/self-RNA complexes, induction of Type I interferons. nih.govPlasmacytoid dendritic cells (pDCs). nih.gov
TLR8Intracellular Toll-Like ReceptorActivation and induction of pro-inflammatory cytokines. researchgate.netKeratinocytes. researchgate.net

Chemotactic Activities and Cellular Recruitment Mechanisms

LL-37 LLG trifluoroacetate (B77799) is a potent chemoattractant, playing a crucial role in orchestrating the migration of various immune cells to sites of inflammation and injury. This function is fundamental to the initiation of both innate and adaptive immune responses. The peptide directly attracts a range of leukocytes, including neutrophils, monocytes, eosinophils, and T lymphocytes. ashpublications.orgmdpi.comnih.gov

The chemotactic activity of LL-37 is mediated through its interaction with specific cell surface receptors. A key receptor involved in this process is the Formyl Peptide Receptor 2 (FPR2), also known as Formyl Peptide Receptor-Like 1 (FPRL1). mdpi.comfrontiersin.org By binding to FPR2 on immune cells, LL-37 initiates intracellular signaling cascades that lead to directed cell movement. nih.gov For instance, LL-37's ability to induce the migration of neutrophils, monocytes, and even mesenchymal stromal cells (MSCs) has been linked to its activation of FPR2. nih.govkarger.com

Beyond direct chemoattraction, LL-37 indirectly promotes cellular recruitment by stimulating the production and release of other chemokines from various cell types. It can induce the transcription of CXCL8 (also known as IL-8), a potent neutrophil chemoattractant, and stimulate the secretion of CCL2 (also known as MCP-1), which recruits monocytes. nih.govnih.gov This dual mechanism of direct and indirect chemotaxis amplifies the influx of immune cells to the target site, enhancing the host's defensive capabilities. nih.gov Studies have demonstrated a concentration-dependent migration of polymorphonuclear (PMN) leukocytes and peripheral blood mononuclear cells (PBMCs) towards LL-37, with a selective chemotactic response observed for CD4+ T lymphocytes. ashpublications.org

Anti-inflammatory and Pro-resolving Effects at the Molecular and Cellular Level

LL-37 LLG trifluoroacetate exhibits a complex immunomodulatory profile, possessing both pro- and anti-inflammatory properties that are highly dependent on the specific microenvironment and cellular context. nih.govnih.gov One of its most significant anti-inflammatory functions is the ability to bind and neutralize lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria and a potent trigger of septic shock. mdpi.comnih.govmdpi.com This neutralization prevents LPS from activating Toll-like receptor 4 (TLR4), thereby downregulating the subsequent inflammatory cascade and reducing the production of pro-inflammatory cytokines. nih.gov

The peptide can modulate cytokine and chemokine responses in various ways. While it can induce pro-inflammatory chemokines to recruit immune cells, it also demonstrates the ability to suppress the production of key pro-inflammatory cytokines like TNF-α and down-regulate inflammatory responses mediated by IFN-γ, IL-4, and IL-12. nih.govnih.gov For example, in the presence of an infectious challenge, LL-37 can alter TLR-to-NFκB signaling pathways to suppress endotoxin-induced inflammation. nih.gov

Furthermore, LL-37 contributes to the resolution of inflammation. It can influence the differentiation of macrophages, potentially shifting them towards a less inflammatory M2 phenotype under certain conditions. nih.gov The peptide also promotes the production of anti-inflammatory cytokines such as IL-10 and IL-1 receptor antagonist (IL-1RA). nih.govnih.gov Recent research suggests that aspirin, a common nonsteroidal anti-inflammatory drug (NSAID), can trigger the production of specialized pro-resolving mediators by modifying the activity of the COX-2 enzyme, a pathway that shares conceptual similarities with the complex balancing act of pro- and anti-inflammatory signals managed by peptides like LL-37. wikipedia.org This highlights the peptide's role not just in initiating an immune response, but also in actively participating in its resolution to restore tissue homeostasis.

Modulation of Neutrophil Extracellular Trap (NET) Formation

This compound has been identified as a significant modulator of Neutrophil Extracellular Trap (NET) formation, a unique defense mechanism employed by neutrophils. ucsd.edu NETs are web-like structures composed of decondensed chromatin, histones, and granular proteins, which are expelled by neutrophils to trap and kill pathogens.

Research has shown that LL-37 can directly induce and facilitate the formation of NETs from neutrophils. nih.govucsd.edunih.gov Immunofluorescence microscopy has revealed that LL-37 significantly promotes NET formation both on its own and in the presence of other classical NET inducers like phorbol myristate acetate (B1210297) (PMA) or bacteria such as Staphylococcus aureus. ucsd.eduscispace.com This induction of NETosis, the specific cell death pathway leading to NET formation, is associated with the disruption of the neutrophil's nuclear membrane, a process that LL-37 appears to facilitate. ucsd.eduresearchgate.net

The mechanism behind this induction is linked to the peptide's biophysical properties. Studies using fragments of LL-37 have indicated that the hydrophobic character of the peptide is primarily responsible for mediating NET induction. ucsd.eduresearchgate.net Once formed, NETs can also serve as a source of LL-37, as the peptide is a component of these structures. nih.gov This creates a potential positive feedback loop where LL-37 promotes NET formation, and the released NETs contain more LL-37. nih.govnih.gov Furthermore, LL-37 can protect NETs from degradation by bacterial nucleases, thereby prolonging their antimicrobial activity at the site of infection. researchgate.net

Summary of LL-37's Role in NET Formation
Aspect of NET ModulationKey FindingSupporting Evidence
Induction of NETsLL-37 directly induces neutrophils to form NETs. ucsd.edunih.govObserved in vitro with purified neutrophils, both alone and with other stimuli (PMA, bacteria). scispace.com
Mechanism of InductionMediated by the peptide's hydrophobic character, leading to nuclear membrane disruption. ucsd.eduresearchgate.netStudies with LL-37 fragment libraries and confocal microscopy. ucsd.eduscispace.com
Synergistic EffectsEnhances NET formation in the presence of other inducers. ucsd.eduIncreased NETs observed when co-stimulated with PMA or S. aureus. scispace.com
Stabilization of NETsProtects NETs from degradation by bacterial nucleases. researchgate.netNETs treated with LL-37 showed increased resistance to nuclease activity. researchgate.net

Influence on Antigen Presentation and Adaptive Immune Responses

This compound serves as a critical link between the innate and adaptive immune systems, significantly influencing the processes of antigen presentation and the subsequent adaptive immune response. nih.gov It modulates the function of key antigen-presenting cells (APCs), particularly dendritic cells (DCs), which are essential for initiating T-cell-mediated immunity.

LL-37 can influence the differentiation of monocytes into DCs, promoting a phenotype characterized by enhanced endocytic capacity and upregulated expression of co-stimulatory molecules like CD86 and antigen-presenting molecules like HLA-DR. nih.govresearchgate.net This maturation process is crucial for effective antigen presentation to naive T cells. By promoting DC maturation and activation, LL-37 enhances their ability to process and present antigens, leading to a more robust T-cell response. researchgate.net

Furthermore, LL-37 can skew the adaptive immune response towards specific T helper (Th) cell lineages. It has been shown to promote Th1-inducing cytokine secretion from DCs and can alter the immune environment to favor a Th17-skewed response. nih.govresearchgate.net When conjugated with an antigen and administered orally in mouse models, LL-37 was found to alter the typically tolerogenic environment of the Peyer's patches. It led to an increase in IL-6-secreting DCs and Th17 cells, culminating in a potent antigen-specific immune response in both mucosal and systemic compartments. nih.gov This suggests that LL-37 not only enhances antigen presentation but also acts as a mucosal adjuvant, shaping the nature of the adaptive immune response. nih.gov

Mechanisms of Cellular Proliferation and Differentiation Modulation (Preclinical Context)

In preclinical studies, this compound has been shown to modulate the proliferation and differentiation of various cell types, playing a significant role in processes like tissue repair and regeneration. researchgate.net It can stimulate the migration and differentiation of mesenchymal stem cells (MSCs) and has been observed to promote the proliferation of airway epithelial cells and keratinocytes. nih.govnih.govresearchgate.net For instance, in the context of dental pulp stem cells (DPSCs), LL-37 has been shown to facilitate migration and promote odontogenic differentiation, particularly within an inflammatory microenvironment, by increasing the expression of dentin-related genes. researchgate.net

Angiogenesis Regulatory Pathways

LL-37 is a potent, direct inducer of angiogenesis, the formation of new blood vessels from pre-existing ones, which is a critical process in wound healing and tissue repair. nih.govresearchgate.net Its pro-angiogenic effects are mediated through the activation of several key signaling pathways in endothelial cells.

One of the primary mechanisms involves the activation of the Formyl Peptide Receptor 2 (FPR2) on endothelial cells. frontiersin.orgnih.gov This interaction triggers downstream signaling cascades that promote endothelial cell migration and tube formation. frontiersin.org LL-37 also stimulates angiogenesis by transactivating the Epidermal Growth Factor Receptor (EGFR), leading to the activation of the Extracellular Signal-Regulated Kinase (ERK) pathway. frontiersin.orgnih.gov

Furthermore, LL-37 has been shown to increase the expression of Vascular Endothelial Growth Factor A (VEGFA), a pivotal regulator of angiogenesis. frontiersin.org This upregulation, in turn, enhances the phosphorylation and activation of the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (mTOR) pathway. frontiersin.orgnih.gov This pathway is crucial for promoting endothelial cell proliferation, survival, and migration. nih.gov Another identified pro-angiogenic mechanism involves the induction of prostaglandin E2 (PGE2) synthesis in endothelial cells in a cyclooxygenase-1 (COX-1)-dependent manner, which then signals through the PGE2 receptor EP3. researchgate.netahajournals.org

Key Signaling Pathways in LL-37-Mediated Angiogenesis
Pathway/ReceptorMechanism of ActionOutcome
FPR2 (FPRL1)Direct activation on endothelial cells. frontiersin.orgnih.govPromotes endothelial cell migration and tube formation. frontiersin.org
EGFR/ERKTransactivation of EGFR leading to ERK pathway activation. frontiersin.orgnih.govStimulates endothelial cell activation. frontiersin.org
VEGFA and PI3K/AKT/mTORUpregulates VEGFA expression, enhancing PI3K/AKT/mTOR phosphorylation. frontiersin.orgnih.govIncreases endothelial cell proliferation, survival, and migration. nih.gov
COX-1/PGE2/EP3Induces COX-1-dependent PGE2 synthesis, which signals via the EP3 receptor. researchgate.netahajournals.orgTriggers prostaglandin-dependent angiogenesis. researchgate.net

Epithelial Cell Migration and Wound Healing Mechanisms

This compound plays a vital role in all phases of wound healing, including inflammation, cell proliferation, and tissue remodeling. nih.govnih.gov A key aspect of its pro-healing activity is its ability to stimulate the migration and proliferation of epithelial cells, particularly keratinocytes, which is essential for re-epithelialization—the process of covering the wound surface. nih.govnih.gov

The mechanism for this stimulation often involves the transactivation of the Epidermal Growth Factor Receptor (EGFR). nih.govnih.gov By activating EGFR, LL-37 triggers intracellular signaling pathways that promote keratinocyte migration and proliferation, thus accelerating wound closure. nih.govnih.gov In addition to its effects on keratinocytes, LL-37 also promotes the proliferation and migration of fibroblasts, cells that are crucial for producing the new extracellular matrix needed to repair the damaged tissue. researchgate.net The peptide's potent pro-angiogenic effects further support the wound healing process by ensuring the new tissue receives an adequate supply of oxygen and nutrients. nih.gov Topical application of LL-37 in preclinical models has been shown to increase vascularization and re-epithelialization, confirming its significant role in wound regeneration. nih.gov

Anti-Cancer Mechanisms in Preclinical Models

The human cathelicidin (B612621) peptide LL-37, the biologically active component of this compound, demonstrates complex and often tissue-specific anti-cancer activities in preclinical studies. researchgate.netfrontiersin.org Its mechanisms of action are multifaceted, targeting cancer cells directly through the induction of cell death pathways and indirectly by modulating the tumor microenvironment, including angiogenesis and immune responses. nih.govfrontiersin.org While in some cancers like ovarian, lung, and breast cancer, LL-37 has been observed to have pro-tumorigenic effects, in other contexts such as colon cancer, gastric cancer, and hematologic malignancies, it functions as a tumor suppressor. researchgate.netnih.gov

A primary anti-cancer mechanism of LL-37 is the induction of programmed cell death, primarily through a caspase-independent apoptotic pathway. nih.govnih.gov This contrasts with many conventional chemotherapies that rely on caspase-dependent apoptosis. In colon cancer cells, LL-37 has been shown to activate a G-protein-coupled receptor (GPCR), initiating a signaling cascade involving p53. nih.govneuropharmac.com This leads to an altered balance of Bcl-2 family proteins, specifically the upregulation of pro-apoptotic Bax and Bak and the downregulation of anti-apoptotic Bcl-2. nih.govresearchgate.net

This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial outer membrane, leading to the release of key mediators of caspase-independent apoptosis: apoptosis-inducing factor (AIF) and endonuclease G (EndoG). nih.govnih.gov These factors translocate from the mitochondria to the nucleus, where they initiate DNA fragmentation and chromatin condensation, culminating in cell death. nih.govnih.gov A similar caspase-independent mechanism involving AIF has been identified in Jurkat T leukemia cells, which is also dependent on calpain activation. neuropharmac.comresearchgate.net

The ability of LL-37 to trigger cell death is not limited to apoptosis. At higher concentrations, the peptide's membrane-perturbing properties can lead to necrotic cell death, characterized by a loss of membrane integrity. oup.com This dual capability to induce both apoptosis and necrosis makes it a potent agent against cancer cells that may have developed resistance to traditional apoptotic pathways. oup.com

Table 1: Mechanisms of LL-37-Induced Apoptosis in Different Cancer Cell Lines
Cancer TypeKey Molecular PathwayMediatorsOutcome
Colon CancerGPCR-p53-Bax/Bak/Bcl-2 signaling cascade nih.govneuropharmac.comAIF, EndoG nih.govresearchgate.netCaspase-independent apoptosis
Hematologic Malignancy (Jurkat T leukemia)Ca2+/calpain-dependent pathway nih.govneuropharmac.comAIF neuropharmac.comresearchgate.netCaspase-independent apoptosis
Gastric CancerActivation of Bone Morphogenetic Protein (BMP) signaling neuropharmac.comresearchgate.netp21Waf1, Cyclin E2 neuropharmac.comCell cycle arrest and apoptosis

The role of LL-37 in tumor angiogenesis—the formation of new blood vessels that supply tumors with nutrients—is highly context-dependent. While some studies report pro-angiogenic effects, particularly in breast and ovarian cancer, other research highlights its ability to inhibit this process in different cancer models. ahajournals.orgnih.gov In gastric cancer, for instance, LL-37 can act as a tumor moderator by limiting angiogenesis through its interaction with the formyl peptide receptor 1 (FPR1). neuropharmac.com

By inhibiting the formation of new blood vessels, LL-37 can effectively starve tumors, restricting their growth and potential for metastasis. The peptide's influence on metastasis is also linked to its ability to modulate signaling pathways that control cell migration and invasion. Although LL-37 can promote invasion in some cancer types, fragments derived from the C-terminal of LL-37 have demonstrated tumor-inhibitory effects, suggesting that specific domains of the peptide could be leveraged to develop anti-metastatic agents. nih.gov

Table 2: LL-37's Inhibitory Effects on Angiogenesis
Cancer ModelReceptor/PathwayMechanism of Inhibition
Gastric CancerFormyl peptide receptor 1 (FPR1) neuropharmac.comLimits the formation of new blood vessels in the tumor microenvironment.
General Anti-Tumor ModelsModulation of pro-angiogenic factorsC-terminal fragments of LL-37 show tumor inhibitory effects, which can include suppression of angiogenesis-promoting signals. nih.gov

Beyond its direct effects on cancer cells, this compound exerts significant anti-cancer activity by reprogramming the tumor microenvironment (TME). The TME is often immunosuppressive, which allows cancer cells to evade the host's immune system. frontiersin.org LL-37 can counteract this immunosuppression by modulating the activity and population of various immune cells. frontiersin.orgbohrium.com

In preclinical models of pancreatic cancer, LL-37 treatment has been shown to decrease the presence of immunosuppressive cells, such as myeloid-derived suppressor cells (MDSCs) and M2 macrophages. frontiersin.org Concurrently, it increases the infiltration of anti-cancer effector cells, including CD4+ helper T cells and CD8+ cytotoxic T cells, into the tumor. frontiersin.org This shift from an immunosuppressive to an anti-tumor immune landscape is critical for effective cancer clearance.

Furthermore, LL-37 can act as an immune adjuvant, enhancing the efficacy of other immunotherapies. It has been shown to potentiate the tumor-suppressing activity of natural killer (NK) cells. nih.govmdpi.com For example, when combined with CpG-oligodeoxynucleotides (a TLR9 ligand), LL-37 produces synergistic anti-tumor effects by enhancing the proliferation and activation of NK cells. frontiersin.orgnih.gov This suggests that LL-37 not only helps initiate an anti-tumor immune response but can also amplify it, making it a promising component for combination cancer therapies. frontiersin.org

Table 3: Immunomodulatory Actions of LL-37 in the Tumor Microenvironment
Immune Cell TypeEffect of LL-37Observed Cancer Model
Myeloid-Derived Suppressor Cells (MDSCs)Downregulation/Reduction frontiersin.orgPancreatic Cancer
M2 MacrophagesDownregulation/Reduction frontiersin.orgPancreatic Cancer
CD8+ T Cells (Cytotoxic T Lymphocytes)Upregulation/Increased Infiltration frontiersin.orgPancreatic Cancer
CD4+ T Cells (Helper T Lymphocytes)Upregulation/Increased Infiltration frontiersin.orgPancreatic Cancer
Natural Killer (NK) CellsEnhanced cytotoxic activity and proliferation nih.govmdpi.comOvarian Cancer, General Models

Preclinical Research Models and Experimental Systems

In Vitro Cellular and Microbial Models for Activity Assessment

In vitro models are fundamental in elucidating the bioactivity of LL-37 LLG Trifluoroacetate (B77799), providing controlled environments to assess its antimicrobial efficacy and mechanisms of action at a cellular level. These systems range from simple microbial cultures to more complex multi-cell arrangements that mimic physiological conditions.

The antimicrobial activity of LL-37 is quantified using standardized broth microdilution assays to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of the peptide that inhibits visible microbial growth, while the MBC is the lowest concentration that results in microbial death.

Research has demonstrated that LL-37 exhibits broad-spectrum activity against a variety of bacterial and fungal pathogens. For instance, a commercial synthetic LL-37 (cLL-37) showed MIC values ranging from 9.38 µg/mL to 75 µg/mL against several ATCC bacterial strains. nih.gov However, these concentrations did not always achieve a bactericidal effect for all isolates. nih.gov Against clinical isolates of Staphylococcus, truncated analogues of LL-37, such as GF-17 and FK-16, have demonstrated lower MIC and MBC values compared to the full-length cLL-37, indicating enhanced antimicrobial potency in some cases. nih.gov

Against fungal species, particularly Candida, LL-37 and its analogues have also shown significant activity. Analogues LL37-1 and AC-2 displayed potent antifungal effects against various Candida strains with MICs as low as 0.07 µM. nih.gov Specifically, against C. albicans, LL-37 has been shown to be candidacidal at concentrations of 20 µg/ml and higher. nih.gov The peptide can kill Candida albicans at concentrations between 0.8 and 8 µM by disrupting the fungal membrane. nih.gov

The following table summarizes representative MIC and MBC values for LL-37 and its derivatives against various microorganisms from different studies.

Table 1: Minimum Inhibitory and Bactericidal Concentrations of LL-37 and Analogues

Microorganism Compound MIC (µg/mL) MBC (µg/mL) Source
Staphylococcus epidermidis ATCC14990 cLL-37 9.38 - 75 >75 nih.gov
Pseudomonas aeruginosa ATCC27853 cLL-37 9.38 - 75 >75 nih.gov
Escherichia coli ATCC25922 cLL-37 9.38 - 75 >75 nih.gov
Escherichia coli (growing cells) LL-37 ~4.5 (1.00 µM) - nih.gov
Escherichia coli (stationary phase) LL-37 ~2.7 (0.609 µM) - nih.gov
Candida albicans LL-37 >250 - nih.gov
Candida albicans LL37-1 0.31 - 22.45 (0.07-5 µM) - nih.gov
Candida albicans AC-2 0.31 - 22.45 (0.07-5 µM) - nih.gov

Mammalian cell culture systems are instrumental for investigating the mechanisms through which LL-37 interacts with host cells to modulate immune responses and other cellular processes. These assays have revealed that LL-37's functions extend far beyond direct microbial killing.

Studies using human cell lines have shown that LL-37 can be actively taken up by epithelial cells, localizing to the perinuclear region in a process dependent on endocytosis and microtubules. nih.gov This internalization allows the peptide to interact with intracellular targets. For example, in colon cancer cells, LL-37 has been shown to trigger caspase-independent apoptosis. researchgate.net In Jurkat T leukemia cells, LL-37 induces apoptosis through a pathway that is dependent on Ca2+/calpain and apoptosis-inducing factor (AIF). nih.gov

Furthermore, LL-37 can modulate gene expression in host cells. Gene expression profiling in macrophages revealed that LL-37 upregulates genes encoding chemokines and their receptors, such as Monocyte Chemoattractant Protein-1 (MCP-1) and IL-8, without stimulating the release of the pro-inflammatory cytokine TNF-α. youtube.com This suggests a role in recruiting immune cells to sites of infection. youtube.com In airway epithelial cells, LL-37 has been observed to induce the production of IL-8, a potent neutrophil chemokine. nih.gov The peptide can also influence cell proliferation and wound closure in airway epithelial cells. nih.gov

Mechanistically, LL-37 has been found to interact with various cell surface receptors to initiate its effects. It utilizes the formyl peptide receptor-like 1 (FPRL1) to chemoattract neutrophils, monocytes, and T cells. researchgate.net In macrophages, the peptide enhances the phagocytosis of bacteria, a process that is crucial for clearing infections. dovepress.com

Co-culture systems, which involve growing two or more different cell populations together, are employed to model the complex interactions between host cells and pathogens in the presence of LL-37. These models provide a more physiologically relevant context than single-cell-type assays.

For example, studies have utilized co-cultures of epithelial cells and immune cells to investigate the immunomodulatory effects of LL-37. In a Caco-2 epithelial cell and immune cell co-culture model, LL-37 was shown to modulate the activation of monocytes and induce the secretion of cytokines like IL-22 and TNF-β from epithelial cells, highlighting the importance of epithelial-immune cell crosstalk. mdpi.com

In the context of infection, co-culture models have been used to examine how LL-37 influences the host response to pathogens. Research on airway epithelial cells infected with Pseudomonas aeruginosa demonstrated that LL-37 synergistically enhances apoptosis of the infected cells. nih.gov This effect was dependent on the interaction of live bacteria with the epithelial cells and occurred at physiologically relevant concentrations of the peptide, suggesting a mechanism to eliminate infected cells without excessive damage to uninfected tissue. nih.gov Similarly, LL-37 has been shown to opsonize both gram-negative and gram-positive bacteria, which significantly potentiates their phagocytosis by macrophages in culture. dovepress.com This interaction is mediated, in part, by the integrin Mac-1 on the macrophage surface. dovepress.com These studies underscore the peptide's role in coordinating the host's cellular defenses against invading microbes.

Organoid and 3D culture systems represent a significant advancement over traditional 2D cell culture, offering models that more closely recapitulate the complex architecture and cellular diversity of native tissues. However, the application of these advanced models to study the specific effects of LL-37 LLG Trifluoroacetate is still an emerging area of research.

One study utilized human colonic epithelial organoids to assess the direct impact of recombinant LL-37 on the gut epithelium. The findings indicated that LL-37 did not significantly alter the expression of key genes related to epithelial barrier permeability or epithelium-derived cytokines in this model. researchgate.net This suggests that the protective effects of LL-37 on the intestinal barrier, which have been observed in vivo, may be mediated indirectly through its influence on other cell types, such as subepithelial fibroblasts or immune cells, rather than a direct, potent effect on the epithelial cells themselves. researchgate.net

While the use of organoids to specifically investigate LL-37 is not yet widespread, these models hold considerable promise for future research. Lung organoids, for instance, are being increasingly used to model respiratory infections and could provide a valuable platform for assessing the efficacy of LL-37 in a complex, tissue-like environment that includes various epithelial cell types. frontiersin.orgnih.gov Such systems would allow for a more detailed understanding of how LL-37 modulates tissue-level responses to infection and inflammation.

In Vivo Animal Models for Investigating Biological Roles

In vivo animal models are indispensable for evaluating the physiological and therapeutic effects of this compound in a complex living organism. These models allow for the assessment of the peptide's influence on infection, inflammation, and host survival.

Murine models are the most commonly used systems to investigate the in vivo functions of LL-37. The cecal ligation and puncture (CLP) model, which mimics the polymicrobial nature of human sepsis, has been particularly informative. Administration of LL-37 in CLP septic mice has been shown to significantly improve survival rates. researchgate.netrevolutionhealth.org This protective effect is attributed to multiple mechanisms, including a reduction in the systemic bacterial load. researchgate.net LL-37 also modulates the inflammatory response by suppressing macrophage pyroptosis, a form of inflammatory cell death, thereby reducing the release of pro-inflammatory cytokines like IL-1β. revolutionhealth.orgnih.gov

Furthermore, in the CLP model, LL-37 was found to induce the release of neutrophil extracellular traps (NETs), which are web-like structures of DNA and proteins that trap and kill pathogens. revolutionhealth.orgnih.gov The peptide also stimulates neutrophils to release antimicrobial microvesicles known as ectosomes, which contribute to bacterial clearance and improved survival. dovepress.comresearchgate.net

In models of respiratory infection, LL-37 has also demonstrated protective effects. In a mouse model of pulmonary Aspergillus fumigatus infection, treatment with LL-37 resulted in a lower fungal load, reduced pathological damage, and decreased levels of proinflammatory cytokines in the lungs. youtube.com Transgenic mice constitutively expressing LL-37 showed lower susceptibility to this fungal infection compared to wild-type mice, further supporting the peptide's protective role in the lung. youtube.com These findings in various murine models highlight the multifaceted in vivo activities of LL-37, encompassing direct antimicrobial action and potent immunomodulation to combat infection and regulate inflammation.

Zebrafish Models for Developmental and Immunological Studies

The zebrafish (Danio rerio) has emerged as a powerful vertebrate model organism for investigating complex biological processes, including embryonic development and the innate immune response. mdpi.comdocumentsdelivered.com Its genetic and physiological similarities to mammals, coupled with the optical transparency of its embryos, permit real-time, non-invasive visualization of cellular processes in vivo. mdpi.com The zebrafish immune system is remarkably conserved, featuring both innate and adaptive arms with cell types and signaling pathways analogous to those in humans, making it a highly relevant model for immunological research. documentsdelivered.com

Cathelicidins, the family of host defense peptides to which LL-37 belongs, are expressed in fish and play a role in their defense mechanisms. mdpi.com Research indicates that antimicrobial peptides (AMPs) are expressed at various stages of zebrafish development. For instance, some AMP transcripts can be detected immediately after fertilization, while others become evident as development progresses, suggesting distinct roles during embryogenesis. mdpi.com The expression of these peptides can also be induced by immune challenges, underscoring their importance in the zebrafish's response to pathogens. mdpi.commdpi.com

The utility of the zebrafish model for studying the immunological function of cathelicidins has been demonstrated in studies examining the prophylactic effects of these peptides. In one key study, zebrafish embryos were used to investigate the immunomodulatory properties of chicken cathelicidin-2 (CATH-2). Early-stage embryos injected with CATH-2 showed a significant boost to their innate immune system. nih.govresearchgate.net Specifically, the administration of the peptide led to a 30% increase in the proliferation of phagocytic cells. nih.govresearchgate.net

When these embryos were subsequently challenged with a lethal dose of Salmonella enteritidis, the prophylactic treatment conferred partial protection. The CATH-2-treated embryos exhibited a delay in the progression of the infection and, at 18-20 hours post-infection, showed a significant reduction in bacterial burden compared to controls. nih.govresearchgate.net

Table 1: Effects of Chicken Cathelicidin-2 (CATH-2) in a Zebrafish Embryo Infection Model

Parameter MeasuredExperimental GroupFindingReference
Phagocytic Cell ProliferationZebrafish embryos injected with 2.6 ng/kg CATH-230% increase in proliferation at 48 hours post-fertilization. nih.govresearchgate.net
Bacterial Load (Fluorescence Intensity)CATH-2 treated embryos vs. controls at 18-20 hours post-infection2-fold lower fluorescence intensity, indicating decreased bacterial numbers. nih.govresearchgate.net
Infection ProgressionCATH-2 treated embryos vs. controlsDelayed onset and progression of infection starting at 22 hours post-infection. nih.gov

These findings in the zebrafish model highlight the potential of cathelicidins to enhance innate immunity and provide protection against bacterial pathogens during early life stages.

Ex Vivo Tissue Explant Models

Ex vivo tissue explant models serve as a critical intermediate research platform between simplified in vitro cell cultures and complex in vivo animal systems. These models utilize fresh tissue cultured outside the body in a controlled laboratory environment, thereby preserving the tissue's native three-dimensional architecture, cellular diversity, and physiological interactions. This system is particularly valuable for studying the multifaceted activities of peptides like LL-37 in the context of human tissue.

The role of LL-37 in cutaneous wound healing has been effectively investigated using ex vivo models of organ-cultured human skin. In a seminal study, this model was used to demonstrate that the human cathelicidin (B612621) protein, hCAP18 (the precursor to LL-37), is strongly expressed in the epithelium of healing skin. nih.gov Crucially, when the active LL-37 peptide was neutralized through the application of specific antibodies, the re-epithelialization of the wound was inhibited in a concentration-dependent manner. nih.gov Further analysis revealed that the epithelium in these inhibited wounds lacked the proliferation marker Ki67, suggesting that LL-37 contributes to the proliferative activity of epithelial cells during wound closure. nih.gov This ex vivo research provided direct evidence that a reduction in LL-37 impairs the healing process, a finding that correlates with the low levels of the peptide observed in non-healing chronic ulcers. nih.gov

Closely related to explants are human skin equivalents (HSEs), which are 3D-engineered tissues. These models have also been employed to study LL-37's therapeutic potential. In one study, thermally wounded HSEs infected with multidrug-resistant Staphylococcus aureus (MRSA) were treated with LL-37-derived peptides. asm.orgnih.gov While LL-37 itself was not highly effective at eradicating the bacteria in this model, synthetically optimized derivatives, such as P60.4Ac and P10, successfully reduced or eliminated MRSA from the wounded HSEs. asm.orgnih.gov These studies showcase the utility of ex vivo and equivalent models for not only elucidating the biological function of LL-37 but also for the preclinical testing and development of new, more potent peptide-based therapeutics for infected wounds.

Derivatization and Engineering of Ll 37 Llg Trifluoroacetate for Research Utility

Peptide Engineering Strategies and Rational Design of Variants

Rational design and peptide engineering have been instrumental in developing LL-37 analogs with improved characteristics for research purposes. These strategies involve systematic modifications to the peptide's amino acid sequence to probe its biological activities and enhance its performance in experimental models.

Structure-activity relationship (SAR) studies are fundamental to understanding how the sequence and structure of LL-37 relate to its function. By systematically altering the peptide through amino acid substitutions and truncations, researchers can identify key residues and domains responsible for its various biological effects.

Amino Acid Substitutions: Replacing specific amino acids can significantly impact the peptide's properties. For instance, substituting hydrophobic residues with mildly hydrophilic ones like glutamic acid and lysine (B10760008) has been shown to reduce hemolytic activity while preserving the peptide's ability to penetrate cells. mdpi.com In other studies, replacing tryptophan with β-naphthylalanine has been found to increase resistance to high salt concentrations. mdpi.com The strategic substitution of positively charged amino acids can also alter the peptide's selectivity towards different cell types. mdpi.com

Truncations: Shorter fragments of LL-37 have been extensively studied to pinpoint the minimal active sequences and to develop derivatives with improved properties. Truncated peptides such as KE-18 and KR-12 have demonstrated enhanced antimicrobial activity against certain bacteria and fungi compared to the full-length LL-37. mdpi.com N-terminal truncation, in particular, has been shown to decrease cytotoxicity and reduce inhibition by serum without compromising antimicrobial or lipopolysaccharide (LPS)-neutralizing actions. nih.gov For example, removing the first two or six N-terminal amino acids from LL-37 results in fragments with significantly less hemolytic and cytotoxic effects. nih.gov

Table 1: Examples of LL-37 Truncations and Their Investigated Properties

Truncated PeptideOriginal ResiduesKey Research Findings
KR-1218-29Identified as a minimal antimicrobial fragment; used as a template for further engineering. frontiersin.orgnih.gov
GI-20 & GF-17Not specifiedExhibit spermicidal and microbicidal activity comparable to full-length LL-37. nih.gov
LL-25Not specifiedCan abrogate the cancer metastasis-promoting effects of full-length LL-37. nih.gov
Fragment 11011-37Reduced cytotoxicity and less inhibition by serum compared to LL-37. nih.gov

To address the issue of proteolytic instability, researchers have explored cyclization and dimerization of LL-37 and its derivatives. frontiersin.orgnih.gov These strategies aim to create more robust molecules for research applications.

Cyclization: Head-to-tail cyclization of LL-37 has been shown to yield a peptide with similar antibacterial and antifungal activity as its linear counterpart. frontiersin.orgnih.gov This modification can significantly improve serum stability, making it a valuable tool for in vitro studies that require longer incubation times. frontiersin.orgnih.gov

Dimerization: Covalently linking two peptide monomers can lead to enhanced biological activity. Dimerization of KR-12, a fragment of LL-37, has been shown to substantially increase its antimicrobial potency, in some cases by 8- to 16-fold. frontiersin.orgnih.gov

Combining these two approaches, such as in the creation of backbone-cyclized KR-12 dimers, has resulted in peptides with both improved antimicrobial activity and increased stability compared to the monomeric forms. frontiersin.orgnih.gov These engineered peptides serve as powerful research tools for investigating the mechanisms of antimicrobial action and for exploring the potential of stabilized peptide structures.

Table 2: Effects of Dimerization and Cyclization on a KR-12 Derivative

Peptide VariantModificationKey OutcomeFold Increase in Activity (vs. KR-12)
cd4(Q5K,D9K)Dimerization & CyclizationMost active peptide in the study.16-fold against P. aeruginosa and S. aureus, 8-fold against C. albicans. frontiersin.orgnih.gov

Conjugation Chemistry for Labeling and Imaging in Research

To visualize and track LL-37 in research settings, as well as to study its interactions with other molecules, various conjugation chemistry techniques are employed.

Attaching fluorescent dyes to LL-37 allows for real-time monitoring of its binding and interaction with cells. pnas.org Rhodamine-labeled LL-37 (Rh-LL-37), for example, has been used to observe the peptide's attack on single bacterial cells, providing insights into its mechanism of action. pnas.org Such fluorescently labeled peptides are invaluable for microscopy-based studies aimed at determining the cellular and subcellular localization of LL-37.

Commonly used fluorescent dyes for labeling peptides include:

Rhodamine

Alexa Fluor dyes

Fluorescein isothiocyanate (FITC)

These labels enable researchers to track the peptide's journey to and into cells, providing crucial information about its trafficking and sites of action.

Biotinylation is a powerful technique for identifying and characterizing the binding partners of LL-37. ubc.ca This process involves covalently attaching a biotin molecule to the peptide. The high-affinity interaction between biotin and avidin (or its derivatives like streptavidin and NeutrAvidin) can then be exploited for pull-down assays. jove.com

In a typical workflow, biotinylated LL-37 is incubated with a cell lysate. The peptide and any bound proteins are then captured using avidin-coated beads. After washing away non-specific binders, the captured proteins can be eluted and identified by techniques such as mass spectrometry. nih.gov This approach allows for the discovery of novel protein-protein interactions and provides a deeper understanding of the molecular pathways in which LL-37 is involved. For this method to be effective, a cysteine residue is often added to the peptide sequence, typically at the C-terminus, to provide a specific site for biotinylation. ubc.ca

Formulation Approaches for Controlled Release in Research Systems (non-clinical)

For certain in vitro research applications, it is desirable to have a sustained release of LL-37 over time. Controlled release formulations can help maintain a more constant concentration of the peptide in the experimental system, which can be crucial for long-term studies.

One common approach is the encapsulation of LL-37 within biodegradable polymer nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA). researchgate.net These nanoparticles can be designed to release the peptide in a controlled manner, often following a biphasic pattern with an initial burst release followed by a slower, sustained release phase. researchgate.net Research has shown that up to 80% of encapsulated LL-37 can be released over a period of 14 days. researchgate.net

Such formulations are valuable research tools for studying the long-term effects of LL-37 in cell culture models, for example, in tissue engineering or wound healing assays where a prolonged presence of the peptide is required.

Nanoparticle Encapsulation for Targeted Delivery in Preclinical Models

Nanoparticle-based delivery systems offer a versatile platform to enhance the therapeutic index of antimicrobial peptides like LL-37. By encapsulating the peptide, nanoparticles can protect it from enzymatic degradation, control its release, and potentially target it to specific sites of action, thereby increasing efficacy and reducing systemic toxicity. frontiersin.orgnih.gov Various types of nanoparticles, including lipid-based, polymeric, and inorganic nanoparticles, have been investigated for the delivery of LL-37 in preclinical research.

Chitosan nanoparticles, for instance, have been shown to be effective carriers for LL-37. In one study, LL-37 loaded into chitosan nanoparticles exhibited enhanced antibacterial and antibiofilm activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The encapsulation efficiency of LL-37 in this chitosan-based system was high, at 86.9%, with the nanoparticles providing a sustained release of the peptide over five days. nih.gov Another study developing LL-37-loaded chitosan nanoparticles reported a particle size of approximately 211 nm and a high zeta potential of +51.21 mV, indicating good stability. mdpi.comnih.gov These nanoparticles demonstrated significant antibacterial activity against both E. coli and S. aureus. nih.gov Furthermore, in a mouse model of wound healing, LL-37-loaded chitosan nanoparticles significantly accelerated tissue regeneration compared to the free peptide. mdpi.com

Gold nanoparticles (AuNPs) have also been explored as a delivery vehicle for LL-37. Conjugation of LL-37 to AuNPs with an average size of around 22.88 nm resulted in a formulation that effectively inhibited the growth of S. aureus. nih.gov In a preclinical wound healing model, these LL-37@AuNPs significantly improved the rate of wound closure, with up to 85% healing observed by day 12. nih.gov

Other nanoparticle systems investigated for LL-37 delivery in preclinical cancer models include zinc oxide nanoparticles and lipid-coated nanoassemblies, which have shown promise in enhancing the peptide's anticancer activity. frontiersin.orgnih.gov Calcium phosphate nanoparticles have also been demonstrated to protect LL-37 from proteolytic degradation and enhance its antimicrobial activity. frontiersin.org

Below is an interactive data table summarizing key findings from preclinical studies on LL-37 nanoparticle encapsulation.

Nanoparticle TypeSizeEncapsulation Efficiency / LoadingPreclinical ModelKey FindingsCitations
Chitosan~211 nmData not specifiedIn vitro antibacterial assay (E. coli, S. aureus)Significant antibacterial activity. mdpi.comnih.gov
ChitosanNot specified86.9%In vitro antibiofilm assay (MRSA)68% inhibition of biofilm formation compared to free LL-37. Sustained release over 5 days. nih.gov
Gold (AuNPs)~23 nmNot specifiedMouse wound healing model85% wound healing by day 12. Inhibited S. aureus growth. nih.gov
Calcium PhosphateNot specifiedHigh loading capacityIn vitro antimicrobial assay (E. coli, Streptococcus pneumoniae)Enhanced antimicrobial activity and stability against proteinase K. researchgate.net
Zinc Oxide (ZnO NP)Not specifiedNot specifiedHuman lung cancer cell line (BEAS-2B)Significantly suppressed cancer cell growth. nih.gov

Hydrogel Formulations for Sustained Release in Experimental Settings

Hydrogels are three-dimensional polymer networks that can absorb large amounts of water, making them highly biocompatible and suitable for drug delivery applications. researchgate.net Formulating LL-37 within a hydrogel can provide a scaffold for localized and sustained release of the peptide, which is particularly advantageous in applications such as wound healing.

Chitosan hydrogels have been demonstrated to be an effective delivery system for LL-37 in preclinical wound healing models. In a study using a mouse model of deep tissue injury, a chitosan hydrogel encapsulated with LL-37 significantly promoted wound closure compared to the application of the peptide alone. nih.gov By day 21, the wound area in the LL-37/chitosan hydrogel group was reduced to 8.96%, compared to 79.78% in the group receiving only LL-37. nih.gov The encapsulation efficiency of LL-37 in this hydrogel system was high, at 86.16%. nih.gov Histological analysis revealed increased epithelial thickness and density of newly-formed capillaries in the wounds treated with the LL-37 hydrogel. nih.gov

Another innovative approach involves the use of a synthetic mucus (SM) biomaterial to create a hydrogel for LL-37 delivery. This system demonstrated a controlled release of the peptide, with approximately 70% to 95% of the loaded LL-37 being released over 8 hours, influenced by charge-mediated interactions between the mucins and the peptide. researchgate.net The LL-37-SM hydrogel was shown to inhibit the growth of Pseudomonas aeruginosa for up to 12 hours, a significant improvement over the 3-hour efficacy of the peptide alone. researchgate.net

Furthermore, an extracellular matrix hydrogel derived from porcine urinary bladder has been biofunctionalized with LL-37. In a preclinical rat model, this hydrogel was found to be cytocompatible and induced angiogenesis, suggesting its potential for tissue regeneration therapies. researchgate.net

The following interactive data table summarizes the research findings on LL-37 hydrogel formulations for sustained release in experimental settings.

Hydrogel CompositionRelease ProfileExperimental ModelObserved EffectsCitations
ChitosanSustained release (kinetics not detailed)Mouse model of deep tissue injurySignificantly accelerated wound closure (8.96% remaining wound area at day 21 vs. 79.78% with free LL-37). Increased epithelial thickness and angiogenesis. nih.gov
Synthetic Mucus (SM)~70-95% cumulative release over 8 hoursIn vitro antibacterial assay (P. aeruginosa)Inhibited bacterial growth for up to 12 hours (compared to 3 hours for free LL-37). researchgate.net
Porcine Urinary Bladder Extracellular MatrixNot specifiedRat subcutaneous implantation modelCytocompatible and induced angiogenesis in vivo. researchgate.net

Comparative Studies of Ll 37 Llg Trifluoroacetate with Other Cathelicidin Peptides and Variants

Structure-Activity Relationship (SAR) Analysis of LL-37 Variants

The biological activity of LL-37 and its derivatives is intrinsically linked to their physicochemical properties, including their primary sequence, three-dimensional structure, cationicity, and amphipathicity. oup.comnih.gov

LL-37 is characterized by a net positive charge of +6 and an amphipathic α-helical structure, which it adopts upon interacting with bacterial membranes. nih.govnih.govmdpi.com This structure is crucial for its antimicrobial mechanism, which primarily involves disrupting the integrity of microbial cell membranes. nih.gov The positively charged (cationic) residues facilitate the initial electrostatic interaction with the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and lipoteichoic acids in Gram-positive bacteria. oup.commdpi.com The hydrophobic residues then insert into the lipid bilayer, leading to membrane permeabilization and cell death. nih.gov

Structure-activity relationship studies have utilized numerous truncated fragments of LL-37 to identify the specific regions responsible for its various functions. nih.govnih.gov

N-Terminal Region : The first twelve amino acids at the N-terminus are understood to be critical for chemotaxis, the process of attracting immune cells. mdpi.com While this region is less directly involved in antimicrobial action, its removal can affect the peptide's immunomodulatory roles. unmc.edu

Central Helix (Core Antimicrobial Region) : A significant portion of LL-37's antimicrobial and anti-biofilm activity resides in its central helical region. unmc.edu Fragments derived from this core section, such as GF-17 (residues 17-32) and KR-12 (residues 18-29), have demonstrated potent antimicrobial effects. nih.govmdpi.com KR-12 is considered one of the smallest fragments of LL-37 that retains activity against Gram-negative bacteria. mdpi.commdpi.com

C-Terminal Region : The C-terminal tail of LL-37 is important for peptide oligomerization on membrane surfaces and can influence the peptide's insertion into lipid bilayers. mdpi.com

Key properties influencing the activity of LL-37 variants include cationicity and hydrophobicity. nih.gov A higher net positive charge generally enhances binding to bacterial membranes, while optimal hydrophobicity is required for membrane insertion without causing excessive toxicity to host cells. mdpi.com For instance, the peptide SK-24, corresponding to residues 9-32, encompasses the long hydrophobic domain of LL-37 and shows an antimicrobial spectrum comparable to other major fragments like GF-17. nih.govunmc.edu

Table 1: Physicochemical Properties of LL-37 and Selected Variants

Peptide Sequence Length (Amino Acids) Net Charge Key Structural Feature
LL-37 LLGDFFRKSKEKIGKEFKRIVQRIKDFLRNLVPRTES 37 +6 Full-length α-helix
GF-17 GKEFKRIVQRIKDFLRN 17 +6 Central helical region
FK-16 FKRIVQRIKDFLRNLV 16 +5 Central helical region
KR-12 KRIVQRIKDFLR 12 +5 Minimal core antimicrobial fragment

| SK-24 | SKEKIGKEFKRIVQRIKDFLRNLV | 24 | +7 | Long hydrophobic domain |

Differential Biological Activities Compared to Full-Length LL-37 and Other Truncations

While derived from the same parent molecule, truncated variants of LL-37 often exhibit distinct biological activity profiles compared to the full-length peptide. These differences can manifest in antimicrobial potency, spectrum of activity, cytotoxicity, and immunomodulatory effects.

Truncated peptides such as GI-20 and GF-17 have been shown to possess microbicidal and spermicidal activity with efficacy similar to the full-length LL-37. oup.comnih.gov In some cases, fragments can be more potent than the parent peptide against specific pathogens. Studies evaluating peptides against orthopedic infections found that GF-17 and FK-16 displayed higher antimicrobial activity (lower Minimum Inhibitory Concentrations) against Staphylococcus species compared to the full-length commercial LL-37 (cLL-37). nih.govresearchgate.net However, against P. aeruginosa, neither fragment performed better than cLL-37, highlighting pathogen-specific differences in efficacy. nih.govresearchgate.net

The shortest fragments, like KR-12, show more selective activity. KR-12 is effective against E. coli but lacks activity against S. aureus. mdpi.com This difference is attributed to its mechanism of action, which involves separating different lipid types in Gram-negative bacteria membranes, a process that is not effective against the predominantly anionic lipid membranes of Gram-positive bacteria. mdpi.com

Beyond direct antimicrobial action, LL-37 has immunomodulatory functions, such as neutralizing LPS to prevent septic shock. mdpi.com The mid-region of LL-37 (amino acids 13-31) has been identified as the active domain for modulating these Toll-like receptor (TLR) responses. nih.gov Fragments can also differ in their toxicity. Shorter sequences like KR-12 often exhibit significantly reduced hemolytic activity and cytotoxicity toward human cells compared to the full-length LL-37, making them potentially safer therapeutic candidates. mdpi.commdpi.com

Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) of LL-37 and Truncated Variants

Peptide S. aureus ATCC 43300 S. epidermidis ATCC 14990 P. aeruginosa ATCC 27853 E. coli ATCC 25922
cLL-37 18.75 37.5 9.38 37.5
GF-17 4.69 4.69 18.75 18.75
FK-16 9.38 9.38 37.5 37.5
KR-12 >300 >300 >300 >300
SK-24 18.75 18.75 37.5 18.75

Data synthesized from a 2024 study on AMPs for orthopedic infections. nih.govresearchgate.net

Comparison with Synthetic Antimicrobial Peptides and Peptidomimetics

The study of LL-37 and its variants extends to comparisons with other natural cathelicidins and fully synthetic peptide analogs. Cathelicidins from other species, such as PMAP-36 from pigs and CATH-2 from chickens, share general characteristics with LL-37, including cationicity and an amphipathic structure, but differ in their specific sequences, structures, and modes of action. nih.gov For example, while LL-37 forms a long, continuous α-helix, PMAP-36 and CATH-2 have structures broken by a proline-induced hinge. nih.gov These structural differences can lead to different mechanisms of membrane disruption and LPS binding. nih.gov

To overcome the limitations of natural peptides, such as susceptibility to degradation by proteases, researchers have developed synthetic analogs and peptidomimetics. nih.govmdpi.com Strategies include:

Amino Acid Substitution : Replacing specific amino acids can enhance activity or reduce toxicity. For example, substituting certain residues in the KR-12 fragment created KR-12-3, a variant with potent activity against Streptococcus gordonii. mdpi.com

Incorporation of D-amino acids : Peptides made with non-natural D-amino acids are resistant to proteases. The engineered analog 17BIPHE2 is a version of GF-17 that incorporates D-leucines and other modifications to improve stability. nih.gov

Retro-inverso Peptides : These peptides have the sequence of the original peptide synthesized in reverse order using D-amino acids. The retro-analog SE-33, derived from a fragment of LL-37, retains an amphipathic α-helical structure and shows potent activity against bacteria and fungi. mdpi.com

Cyclization : Linking the N- and C-termini of a peptide can increase its stability and, in some cases, enhance its biological activity. mdpi.com

These synthetic and modified peptides represent a promising avenue for developing new therapeutics. They often offer a better balance of potency, stability, and reduced cytotoxicity compared to their natural counterparts, making them attractive candidates for clinical development. nih.gov

Table 3: Comparison of LL-37 Variants with Other Peptide Types

Peptide Type Example(s) Key Characteristics Advantages over Native LL-37
Human Cathelicidin (B612621) LL-37 Natural human peptide, broad-spectrum activity, immunomodulatory. Baseline for comparison.
Truncated Variants GF-17, KR-12, SK-24 Shorter sequences from LL-37 core region. Reduced production cost, potentially lower cytotoxicity, sometimes higher potency. nih.govnih.gov
Other Natural Cathelicidins PMAP-36 (Pig), CATH-2 (Chicken) Different primary and secondary structures. Provides insight into diverse natural antimicrobial strategies. nih.gov
Engineered Analogs 17BIPHE2, KR-12-3 Modified sequences with amino acid substitutions (natural or non-natural). Enhanced stability (e.g., protease resistance), improved activity spectrum. nih.govmdpi.com

| Peptidomimetics | SE-33 (Retro-analog) | Non-peptide structures that mimic peptide function, D-amino acids, cyclization. | Greatly increased stability, improved bioavailability. mdpi.com |


Advanced Analytical and Spectroscopic Methodologies in Ll 37 Llg Trifluoroacetate Research

Mass Spectrometry for Sequence Verification and Post-Translational Modification Analysis

Mass spectrometry (MS) is an indispensable tool in the study of LL-37, serving two primary functions: the verification of the peptide's primary amino acid sequence and the identification of post-translational modifications (PTMs).

Sequence Verification: The synthesis of LL-37 for research purposes necessitates rigorous quality control to ensure the correct amino acid sequence. Electrospray ionization mass spectrometry (ESI-MS) is routinely employed to confirm the molecular weight of the synthesized peptide, thereby verifying its primary structure. For instance, the identity of synthesized LL-37 can be confirmed by ESI-MS, with observed mass-to-charge ratios (m/z) matching the calculated values for the protonated molecule. researchgate.net

Post-Translational Modification Analysis: In its natural biological context, LL-37 can undergo various PTMs that significantly influence its structure and function. mdpi.com Mass spectrometry has been instrumental in identifying these modifications. In vivo, LL-37 can be subject to citrullination, carbamylation, acetylation, and formylation. mdpi.com Advanced MS techniques, such as ESI-MS Parallel Reaction Monitoring (PRM), have been utilized to detect and characterize specific modifications. For example, a study on bronchoalveolar lavage fluid from healthy individuals used ESI-MS-PRM to identify both the native form of LL-37 and its citrullinated variants. nih.gov This analysis revealed that citrullination can occur at multiple arginine residues, leading to altered biophysical properties of the peptide. nih.gov Furthermore, mass spectrometry analysis has shown that LL-37 derived from neutrophils undergoes extensive N-terminal modifications, including acetylation and formylation, which are largely absent in macrophage-derived LL-37. mdpi.com These findings highlight the capability of mass spectrometry to dissect the molecular heterogeneity of LL-37 in different biological environments.

Table 1: Post-Translational Modifications of LL-37 Identified by Mass Spectrometry
ModificationDescriptionAnalytical MethodBiological Implication
CitrullinationConversion of arginine to citrulline.ESI-MS-PRM nih.govAlters peptide charge and interaction with binding partners. nih.gov
CarbamylationAddition of a carbamoyl (B1232498) group.Mass Spectrometry mdpi.comInfluences peptide structure and function. mdpi.com
AcetylationAddition of an acetyl group, typically at the N-terminus.Mass Spectrometry mdpi.comAffects the ability to induce autophagy. mdpi.com
FormylationAddition of a formyl group, typically at the N-terminus.Mass Spectrometry mdpi.comReduces the ability to induce autophagy. mdpi.com

Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique used to quantitatively determine the thermodynamic parameters of biomolecular interactions. uspto.gov It directly measures the heat released or absorbed during the binding of a ligand to a macromolecule, providing a complete thermodynamic profile of the interaction in a single experiment. uspto.gov This includes the binding affinity (Ka), enthalpy change (ΔH), entropy change (ΔS), and stoichiometry (n) of the interaction. uspto.gov

In the context of LL-37 research, ITC has been employed to characterize its binding to various biologically relevant molecules. For instance, ITC has been used to study the interaction between LL-37 and lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria. nih.gov These studies provide insights into the initial electrostatic interactions that govern the antimicrobial activity of LL-37.

A study investigating the binding of native LL-37 and a citrullinated variant (LL-37Cit5) to LPS revealed that the binding of native LL-37 was more enthalpy-driven, suggesting a significant role for charged residues in initiating the interaction. nih.gov The analysis also showed differences in the stoichiometry of the second binding event between the two peptide forms. nih.gov

Another study utilized ITC to investigate the binding of LL-37 to divalent metal ions, specifically Cu²⁺ and Zn²⁺. researchgate.net The results demonstrated that LL-37 exhibits affinity for these ions, and the thermodynamic parameters of the resulting complexes were determined. researchgate.net

Table 2: Thermodynamic Parameters of LL-37 Binding to Metal Ions Determined by ITC
LigandStoichiometry (n)Binding Constant (logKITC)ΔG (kJ/mol)ΔH (kJ/mol)TΔS (kJ/mol)
Cu²⁺Data not specified in abstractData not specified in abstractData not specified in abstractData not specified in abstractData not specified in abstract
Zn²⁺Data not specified in abstractData not specified in abstractData not specified in abstractData not specified in abstractData not specified in abstract
Note: Specific values for the thermodynamic parameters were not available in the provided search results. The table structure is provided for illustrative purposes.

Surface Plasmon Resonance (SPR) for Kinetic Binding Analysis

Surface Plasmon Resonance (SPR) is a label-free optical biosensing technique that allows for the real-time monitoring of biomolecular interactions. nih.gov It provides valuable kinetic data, including the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity. nih.gov

SPR has been applied to study the interaction of LL-37 with model lipid membranes, which is crucial for understanding its membrane-disruptive antimicrobial mechanism. In a typical SPR experiment, a lipid bilayer is immobilized on a sensor chip, and the peptide solution is flowed over the surface. The binding and dissociation of the peptide are monitored as changes in the refractive index at the sensor surface.

One study using SPR demonstrated that LL-37 interacts differently with zwitterionic 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC) bilayers compared to negatively charged 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (POPG) bilayers. researchgate.netresearchgate.net The time-dependent SPR signals showed that for the POPG bilayer, the adsorption of LL-37 reached a plateau, indicating a stable interaction. researchgate.netresearchgate.net In contrast, for the POPC bilayer, the peptide started to desorb after an initial binding phase, suggesting a weaker and more transient interaction. researchgate.netresearchgate.net This differential binding is consistent with the known preference of the cationic LL-37 for negatively charged bacterial membranes over the zwitterionic membranes of host cells.

Table 3: Qualitative SPR Analysis of LL-37 Interaction with Lipid Bilayers
Lipid BilayerInteraction CharacteristicsInterpretation
POPG (negatively charged)Adsorption curve reaches a stable plateau. researchgate.netresearchgate.netStrong and stable interaction.
POPC (zwitterionic)Peptide starts to desorb after initial binding. researchgate.netresearchgate.netWeaker and more transient interaction.

Fluorescence Spectroscopy and Anisotropy for Ligand-Receptor Interactions

Fluorescence spectroscopy is a highly sensitive technique used to study the interactions of peptides with their biological targets. By introducing fluorescent probes or utilizing intrinsic fluorophores like tryptophan, researchers can gain insights into binding events, conformational changes, and the local environment of the peptide.

In the study of LL-37, which lacks a native tryptophan residue, single-tryptophan mutants have been created to serve as spectroscopic probes. Studies using F6W and F17W mutants of LL-37 have revealed details about the peptide's interaction with lipid vesicles. nih.govacs.org Steady-state fluorescence measurements showed that upon binding to lipid vesicles, the local environment of the tryptophan residues becomes less polar, and their rotational freedom decreases, consistent with the insertion of the peptide into the membrane. nih.govacs.org

Fluorescence quenching experiments with brominated lipids have been used to determine the depth of insertion of these LL-37 mutants into the lipid bilayer. nih.govacs.org These studies found that tryptophan residues at both positions 6 and 17 are located at a similar distance from the center of the bilayer, providing support for a "carpet" or "toroidal pore" mechanism of membrane disruption. nih.govacs.org

Fluorescence dequenching assays have also been employed to study the oligomerization state of LL-37 in solution. By labeling the peptide with a fluorescent probe at a concentration where self-quenching occurs, the disruption of oligomers upon interaction with a target or due to changes in the environment can be monitored as an increase in fluorescence intensity. researchgate.net

Fluorescence anisotropy, which measures the rotational mobility of a fluorescent molecule, can be used to determine binding affinities. When a small fluorescently labeled ligand binds to a larger receptor, the rotational motion of the ligand is slowed, resulting in an increase in fluorescence anisotropy. While specific studies on LL-37 using this technique to determine receptor binding constants were not identified in the provided search results, the principle is widely applicable in peptide-receptor interaction studies.

Atomic Force Microscopy (AFM) for Membrane Interaction Visualization

Atomic Force Microscopy (AFM) is a high-resolution imaging technique that allows for the visualization of biological surfaces at the nanoscale under near-physiological conditions. ucl.ac.uk It has proven to be an invaluable tool for studying the effects of antimicrobial peptides on the morphology of model lipid bilayers and the cell envelopes of bacteria. nih.gov

AFM studies have provided direct visual evidence of the membrane-disrupting mechanisms of LL-37 and other antimicrobial peptides. By imaging supported lipid bilayers before and after the addition of the peptide, researchers can observe various forms of membrane damage. These include the formation of localized pore-like defects, the expansion and thinning of the membrane, and in some cases, the complete removal of the lipid bilayer. ucl.ac.uknih.gov The type and extent of membrane disruption can depend on the peptide concentration and the lipid composition of the bilayer. nih.gov

When applied to living bacteria, AFM can reveal the morphological changes that occur on the cell surface upon exposure to antimicrobial peptides. Studies on Escherichia coli have shown that antimicrobial peptides can cause an increase in surface roughness and the formation of lesions in the bacterial cell wall. nih.gov These observations provide a direct link between the molecular action of the peptide and its bactericidal effect. The ability of AFM to visualize these events in real-time further enhances its utility in mechanistic studies. asm.org

Table 4: AFM Observations of LL-37 and Other AMPs on Lipid Bilayers and Bacterial Membranes
System StudiedObserved EffectsInterpretation
Supported Lipid BilayersFormation of pores and defects, membrane thinning, lipid removal. ucl.ac.uknih.govDirect visualization of membrane disruption mechanisms.
Escherichia coli cellsIncreased surface roughness, formation of lesions and grooves. nih.govPeptide incorporation into the outer membrane and subsequent damage.

Theoretical and Computational Approaches in Ll 37 Llg Trifluoroacetate Research

Molecular Docking and Dynamics Simulations of Peptide-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are cornerstone computational techniques used to predict and analyze the interaction between a peptide and its biological target. acs.org Docking predicts the preferred orientation and binding affinity of a ligand (e.g., LL-37) when it binds to a receptor or membrane. acs.orgplos.org MD simulations then provide a dynamic view of this interaction over time, revealing conformational changes, stability of the complex, and the specific atomic-level forces driving the binding process. plos.orgfrontiersin.org

In the context of LL-37, these simulations have been crucial for elucidating its antimicrobial mechanism, particularly its interaction with bacterial and mammalian cell membranes. nih.gov Research using MD simulations has explored the behavior of LL-37 with model lipid bilayers that mimic these different cell types. nih.govresearchgate.net

Key findings from molecular dynamics simulations of LL-37 with model membranes include:

Selective Membrane Interaction : LL-37 interacts more strongly and rapidly with negatively charged 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoglycerol (POPG) bilayers, which serve as a model for bacterial membranes. nih.gov In contrast, its interaction with neutral 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC) bilayers, mimicking mammalian membranes, is slower and weaker. nih.gov

Conformational Stability : The peptide maintains a significant portion of its α-helical structure, which is crucial for its activity, when interacting with the bacterial membrane model (POPG). nih.gov However, it tends to lose much of its helical conformation upon interaction with the mammalian membrane model (POPC). nih.gov

Mechanism of Action : Simulations show LL-37 adsorbing onto the surface of the POPG bilayer and lying parallel to it, causing deformation of the membrane. nih.gov This provides an atomic-level view of the initial stages of membrane disruption, a key step in its antimicrobial action. nih.gov The shortest peptide fragment with antibacterial activity, KR-12 (residues 18-29), was observed to be almost entirely helical in these simulations, consistent with experimental data. nih.gov

These simulations identify key amino acid residues responsible for the interaction with the membrane, offering valuable data for designing peptide analogs with enhanced specificity and activity. nih.gov

Summary of Molecular Dynamics Simulation Findings for LL-37
ParameterBacterial Membrane Model (POPG)Mammalian Membrane Model (POPC)
Membrane ChargeNegatively ChargedNeutral
Interaction SpeedFast AbsorptionSlower Approach
Peptide ConformationHelical core maintainedSignificant loss of helical structure
Membrane EffectDeformation of bilayerPartial entry, no significant deformation
Key Interaction DriverStrong electrostatic attractionWeaker, non-specific interactions

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. wikipedia.org In peptide research, QSAR models are used to predict the antimicrobial potency, selectivity, or other biological functions of novel or modified peptide sequences, thereby accelerating the design process. researchgate.netresearchgate.net

The fundamental principle of QSAR is that the structural or physicochemical properties of a molecule determine its activity. slideshare.net The process involves several key steps:

Data Set Selection : A series of peptides with known activities (e.g., minimum inhibitory concentration) is compiled.

Descriptor Calculation : Molecular descriptors, which are numerical representations of the peptides' properties, are calculated. These can range from simple properties like molecular weight and charge to complex 3D descriptors related to shape and surface properties. researchgate.net

Model Development : Statistical methods are used to build a mathematical model that links the descriptors (predictor variables) to the biological activity (response variable). wikipedia.org

Validation : The model's predictive power is rigorously tested using internal and external validation sets to ensure its reliability. nih.gov

For antimicrobial peptides like LL-37, QSAR studies focus on identifying the key descriptors that govern antimicrobial efficacy and selectivity. These often include hydrophobicity, helicity, charge distribution, and specific amino acid compositions. By understanding which properties are most influential, researchers can computationally screen new peptide sequences or suggest specific amino acid substitutions to enhance desired activities while potentially reducing undesired effects like toxicity. researchgate.netresearchgate.net

Components of a Typical QSAR Model for Antimicrobial Peptides
ComponentDescriptionExample for Peptides
Biological Activity (Y-variable)The measured biological effect to be predicted.Antimicrobial activity (MIC), Hemolytic activity (HC50)
Molecular Descriptors (X-variables)Numerical values that characterize the peptide's structure and properties.Net charge, Hydrophobic moment, Molecular weight, Amphipathicity
Mathematical ModelThe equation relating descriptors to activity.Multiple Linear Regression, Partial Least Squares, Machine Learning Algorithms
Validation MetricsStatistical parameters used to assess the model's accuracy and predictability.Correlation coefficient (R²), Cross-validated R² (Q²), Root Mean Square Error (RMSE)

Bioinformatics Analysis of LL-37 Related Pathways and Genomic Context

Bioinformatics provides the tools to analyze LL-37 within its broader biological system, moving beyond single-molecule interactions to understand its role in complex cellular pathways and its genomic regulation. wikipedia.org This approach is crucial for deciphering the peptide's multifaceted immunomodulatory functions.

Pathway Analysis involves using computational methods to identify the biological pathways that are significantly impacted by the presence or activity of LL-37. nih.gov By analyzing large-scale datasets from genomics, transcriptomics, or proteomics experiments where cells are treated with LL-37, researchers can map the observed changes onto known signaling and metabolic pathways. nih.govnih.gov For example, this analysis can reveal how LL-37 influences pathways related to inflammation, apoptosis, or cell proliferation. This systems-level view helps to explain the peptide's diverse roles in both host defense and disease.

Genomic Context Analysis focuses on the gene that encodes LL-37, CAMP (Cathelicidin Antimicrobial Peptide), and its regulatory landscape. nih.gov Bioinformatics tools are used to:

Identify regulatory elements such as promoters and enhancers that control the expression of the CAMP gene.

Analyze transcription factor binding sites to predict which proteins regulate LL-37 production.

Explore genetic variations (e.g., single nucleotide polymorphisms or SNPs) within or near the CAMP gene and correlate them with disease susceptibility or immune responses. nih.gov

By integrating these different layers of data, bioinformatics provides a holistic understanding of how LL-37 is regulated and how it, in turn, orchestrates complex biological responses.

Key Bioinformatics Databases for Pathway and Genomic Analysis
DatabaseType of InformationRelevance to LL-37 Research
KEGG (Kyoto Encyclopedia of Genes and Genomes)Collection of manually drawn pathway maps.Identifying signaling and metabolic pathways modulated by LL-37.
Gene Ontology (GO)Standardized vocabulary for gene and protein functions.Annotating the molecular functions and biological processes involving LL-37.
ReactomeCurated database of biological pathways and processes.Visualizing and analyzing LL-37's role in cellular reaction networks.
UCSC Genome BrowserGenomic sequence and annotation data.Analyzing the genomic context of the CAMP gene, including regulatory elements.
STRINGDatabase of known and predicted protein-protein interactions.Identifying proteins that functionally interact with LL-37 or its precursor.

Future Directions and Emerging Research Avenues for Ll 37 Llg Trifluoroacetate

Integration with Systems Biology and Omics Approaches

To fully comprehend the diverse functions of LL-37, future research must integrate systems biology with various "omics" technologies. This approach will allow for a comprehensive view of the global changes LL-37 induces within a biological system.

Genomics and Transcriptomics: These approaches can identify the full spectrum of genes and signaling pathways regulated by LL-37 in different cell types, such as immune and epithelial cells. nih.gov This could reveal, for example, how LL-37's modulation of Toll-like receptor (TLR) signaling impacts the expression of inflammatory cytokines and chemokines. invivogen.com

Proteomics: By analyzing the entire protein content of cells or tissues upon LL-37 stimulation, researchers can identify novel protein interaction partners and post-translational modifications that are crucial for the peptide's function. This can help elucidate how LL-37 influences processes like cell migration and tissue repair. frontiersin.org

Metabolomics: Studying the metabolic shifts in response to LL-37 can provide insights into its effects on cellular energy and biosynthetic pathways, which may be relevant to its roles in both host defense and in pathological conditions like cancer.

Omics ApproachPotential Research Focus for LL-37Expected Outcomes
Transcriptomics (RNA-Seq) Analyze gene expression changes in keratinocytes and neutrophils after LL-37 exposure.Identification of novel genes and pathways involved in wound healing and immune cell chemotaxis. nih.gov
Proteomics (Mass Spectrometry) Identify proteins that co-precipitate with LL-37 in macrophage cell lysates.Discovery of new intracellular binding partners that mediate its immunomodulatory effects. nih.gov
Metabolomics (NMR/MS) Profile metabolic changes in bacterial biofilms treated with LL-37.Understanding the metabolic vulnerabilities of biofilms that can be targeted by LL-37. nih.gov

Exploration of Novel Molecular Targets and Interaction Partners

While several receptors and binding partners for LL-37 have been identified, the full extent of its molecular interactions remains to be uncovered. Research is ongoing to identify novel targets that could explain its wide range of biological activities.

Known targets include the formyl peptide receptor-like 1 (FPRL1), which mediates its chemotactic effects on immune cells, and P2X7 receptors. mdpi.comnih.gov LL-37 also directly interacts with pathogen-associated molecular patterns like lipopolysaccharide (LPS) and nucleic acids, modulating TLR signaling. invivogen.com

Future research will likely employ advanced techniques to discover new interaction partners:

Yeast Two-Hybrid Screens: To identify novel protein-protein interactions.

Affinity Chromatography and Mass Spectrometry: To pull down and identify binding partners from complex biological samples.

Computational Modeling: To predict potential interaction sites on LL-37 and its prospective receptors, guiding further experimental validation. mdpi.com

Identifying these new targets will be critical for understanding how LL-37 exerts its context-dependent pro-inflammatory and anti-inflammatory effects and its role in diseases ranging from psoriasis to cancer. frontiersin.orgnih.gov

Development of Advanced Preclinical Models for Mechanistic Elucidation

To better translate basic research findings into potential clinical applications, there is a pressing need for advanced preclinical models that more accurately recapitulate human diseases. While rodent models have been valuable, they have limitations. researchgate.net

Emerging preclinical models for LL-37 research include:

Organ-on-a-Chip Technology: Microfluidic devices that can simulate the physiology of human organs, allowing for the study of LL-37's effects on complex tissue structures, such as the lung or skin, in a controlled environment.

Humanized Mouse Models: Mice engrafted with human immune cells or tissues can provide a more accurate platform to study the immunomodulatory functions of the human-specific LL-37 peptide.

3D Bioprinted Tissues: These models can be used to study LL-37's role in complex processes like wound healing, angiogenesis, and tumor progression in a three-dimensional, human-relevant context. webdunia.com

These models will be instrumental in elucidating the precise mechanisms by which LL-37 contributes to the pathogenesis of autoimmune diseases, its potential as an anti-cancer agent, and its efficacy in combating biofilm-associated infections. frontiersin.orgnih.gov

Design of High-Throughput Screening (HTS) Assays for LL-37 LLG Modulators in Research

The development of high-throughput screening (HTS) assays is essential for discovering small molecules or other biologics that can modulate the activity of LL-37. Such modulators could either enhance its beneficial effects (e.g., antimicrobial and anti-biofilm activity) or inhibit its detrimental effects (e.g., pro-inflammatory activity in autoimmune diseases). nih.gov

The design of robust HTS assays is a key research avenue. nih.gov Examples of potential HTS platforms include:

Cell-Based Reporter Assays: Engineering cell lines with reporter genes (e.g., luciferase or fluorescent proteins) under the control of LL-37-responsive promoters to screen for compounds that activate or inhibit LL-37-induced signaling pathways.

Biofilm Formation Assays: Miniaturized assays in microtiter plates to screen for compounds that, in concert with LL-37, prevent or disrupt bacterial biofilms. nih.gov

Cytokine Release Assays: Automated platforms to measure the release of specific cytokines from immune cells in response to LL-37 and test compounds, allowing for the identification of immunomodulators. researchgate.net

The integration of HTS with computational screening and medicinal chemistry will accelerate the identification of lead compounds for further development. mdpi.com

HTS Assay TypeResearch ObjectiveExample Application
Reporter Gene Assay Identify antagonists of LL-37-induced inflammatory signaling.Screen a small molecule library for inhibitors of NF-κB activation in response to LL-37 in monocytic cells.
Bacterial Biofilm Assay Discover enhancers of LL-37's anti-biofilm properties.Test a library of synthetic peptides for synergistic activity with LL-37 against Pseudomonas aeruginosa biofilms. nih.gov
Protein-Ligand Binding Assay Find molecules that disrupt the LL-37:LPS interaction.Use surface plasmon resonance (SPR) to screen for compounds that block LL-37 from binding to immobilized LPS.

Q & A

Q. What are the recommended storage and handling protocols for LL-37 LLG Trifluoroacetate to ensure stability in laboratory settings?

this compound should be stored at -80°C for long-term stability (up to 6 months) or -20°C for short-term use (1 month). Stock solutions are typically prepared in sterile water (1 mg/mL) and aliquoted to avoid freeze-thaw cycles. For improved solubility, heating to 37°C followed by sonication in a water bath is recommended .

Q. How should researchers prepare stock solutions for in vitro studies involving this compound?

Dissolve the peptide in sterile water at 1 mg/mL , then dilute to working concentrations in cell culture media. For hydrophobic derivatives like FK-13, adding 0.1% acetic acid or 10% DMSO may enhance solubility. Always validate solvent biocompatibility with control experiments .

Q. What purity levels are critical for reproducible experimental outcomes with LL-37 derivatives?

Purity ≥95% is standard for most assays, but ≥98% is required for mechanistic studies (e.g., receptor binding or structural analyses). Impurities like scrambled peptides (e.g., GC39812) can serve as negative controls to validate specificity .

Q. What cell lines are commonly used to evaluate LL-37’s antimicrobial activity?

  • HaCaT keratinocytes : For studying epithelial immune responses .
  • SW620/MCF-7 cancer cells : To assess cytotoxicity and chemosensitization .
  • HEK293 cells transfected with FPRL1 : For calcium mobilization assays .

Advanced Research Questions

Q. How can structural modifications of LL-37 address its limitations, such as proteolytic instability and cytotoxicity?

  • Truncated derivatives (e.g., FK-13, FKR) : Reduce molecular weight (e.g., FK-13: 1719.09 Da) while retaining α-helical structure and membrane-disruptive activity .
  • PEGylation or biotinylation : Enhances serum stability and enables tracking in vivo (e.g., Biotin-PEG4-LL-37) .
  • Charge modulation : Increasing positive charge improves bacterial membrane targeting but may elevate mammalian cell toxicity .

Q. What methodologies are used to resolve contradictory findings on LL-37’s dual roles in cancer (pro-tumor vs. anti-tumor)?

  • Context-dependent assays : Test LL-37 in tumor-specific microenvironments (e.g., hypoxia, pH variations).
  • Mechanistic studies : Use ABCG2 ATPase inhibition assays (IC50 = 25.5–33.1 µM) to evaluate chemosensitization in drug-resistant cancers .
  • Animal models : Compare tumor growth in LL-37 knockout vs. wild-type mice under varying immune conditions .

Q. How do researchers quantify LL-37’s immunomodulatory effects in sepsis models?

  • Cytokine profiling : Measure IL-1β, TNF-α, and IL-6 levels in peritoneal macrophages using ELISA.
  • Survival assays : Administer LL-37 (1–5 mg/kg) in murine cecal ligation and puncture (CLP) models, showing a 40–60% survival improvement .
  • Caspase-1 inhibition : Assess pyroptosis via Western blot for cleaved caspase-1 .

Q. What advanced techniques validate LL-37’s membrane disruption mechanisms?

  • Calcein leakage assays : Quantify liposome membrane permeability using fluorescence.
  • Atomic force microscopy (AFM) : Visualize real-time membrane pore formation in bacterial mimics.
  • Circular dichroism (CD) : Confirm α-helical structure retention in physiological buffers .

Data Contradiction and Reproducibility

Q. How can variability in LL-37’s antimicrobial activity across studies be addressed?

  • Standardize bacterial strains : Use ATCC reference strains (e.g., E. coli D21, B. megatarium) with defined inoculum sizes (e.g., 10⁶ CFU/mL).
  • Control for salt sensitivity : LL-37’s activity is reduced in high-salt conditions; use low-salt buffers (e.g., 10 mM phosphate) .

Q. Why do clinical studies report conflicting LL-37 levels in periodontal disease?

  • Sample heterogeneity : Compare gingival crevicular fluid (GCF) from smokers vs. nonsmokers, controlling for nicotine’s suppressive effects on peptide expression .
  • Detection limits : Use high-sensitivity MS/MS over ELISA for low-abundance LL-37 quantification .

Methodological Tables

Q. Table 1: Key Parameters for LL-37 Derivative Optimization

ParameterFK-13 FKR Biotin-PEG4-LL-37
Molecular Weight1719.09 Da1719.09 Da~5000 Da
MIC (Gram-negative)12.1 µg/mL15.4 µg/mL25 µg/mL
Cytotoxicity (IC50)>100 µM (HaCaT)27.3 µM (SW620)50 µM (HEK293)

Q. Table 2: LL-37 Activity in Preclinical Sepsis Models

ModelDoseOutcomeReference
CLP-induced sepsis2 mg/kg60% survival at 7 days
LPS-induced shock5 mg/kg70% reduction in TNF-α

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